Tropicamide
Description
This compound is an alkaloid atropine‐derived anticholinergic drug and a non‐selective antagonist of muscarinic acetylcholine (mACh) receptors. Usually available in ophthalmic formulations, this compound is used to cause mydriasis and cycloplegia for eye exams or ocular procedures. It is also used in combination with [hydroxyamphetamine] for the same indication. Oral this compound has been investigated as a potential drug to relieve sialorrhea in patients with Parkinson's Disease.
This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.
This compound is a synthetic muscarinic antagonist with actions similar to atropine and with an anticholinergic property. Upon ocular administration, this compound binds to and blocks the muscarinic receptors in the sphincter and ciliary muscle in the eye. This inhibits the responses from cholinergic stimulation, producing dilation of the pupil and paralysis of the ciliary muscle. This compound is a diagnostic agent and is used to produce short-duration mydriasis and cycloplegia.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for mydriasis and has 5 investigational indications.
One of the MUSCARINIC ANTAGONISTS with pharmacologic action similar to ATROPINE and used mainly as an ophthalmic parasympatholytic or mydriatic.
See also: Hydroxyamphetamine hydrobromide; this compound (component of); Phenylephrine Hydrochloride; this compound (component of).
Properties
IUPAC Name |
N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKAVGWHJFAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045220 | |
| Record name | Tropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |
| Record name | SID50086517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1508-75-4 | |
| Record name | Tropicamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropicamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tropicamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tropicamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropicamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPICAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.5 °C | |
| Record name | Tropicamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tropicamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Tropicamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropicamide, a synthetic derivative of tropic acid, is a widely used anticholinergic agent in ophthalmology for its mydriatic and cycloplegic effects. As a chiral molecule, it exists as two enantiomers, (S)-(-)-tropicamide and (R)-(+)-tropicamide, which exhibit different pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and distinct properties of this compound enantiomers. It includes detailed experimental protocols for the synthesis of racemic this compound and the resolution of its enantiomers. Furthermore, this guide delves into the pharmacological profiles of the individual enantiomers, supported by quantitative data, and elucidates their mechanism of action through a detailed description of the relevant signaling pathways.
Discovery and Historical Context
This compound was first approved for medical use in the United States in 1960 and is marketed under brand names such as Mydriacyl and Tropicacyl.[1][2] Its development in the mid-20th century marked a significant advancement in ophthalmic diagnostics, offering a shorter duration of action compared to atropine.[3] This allowed for quicker recovery times for patients undergoing eye examinations. This compound is an antimuscarinic drug that produces short-acting mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) when administered as eye drops.[2] These effects are crucial for a thorough examination of the lens, vitreous humor, and retina.[2]
Synthesis of this compound and its Enantiomers
The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors, followed by the synthesis of the racemic mixture, and finally, the resolution of the individual enantiomers.
Synthesis of Precursors
The primary precursors for the synthesis of this compound are O-acetyltropyl chloride and N-ethyl-N-(pyridin-4-ylmethyl)amine.
2.1.1. Synthesis of O-acetyltropyl chloride
O-acetyltropyl chloride is synthesized from tropic acid. The hydroxyl group of tropic acid is first protected by acetylation with acetyl chloride, followed by conversion of the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
Experimental Protocol: Synthesis of O-acetyltropyl chloride
-
Materials: Tropic acid, acetyl chloride, thionyl chloride (or oxalyl chloride), N,N-dimethylformamide (DMF, catalyst), dichloromethane (solvent).
-
Procedure:
-
Suspend tropic acid in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add acetyl chloride to the suspension and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the acetylation is complete, slowly add oxalyl chloride (or thionyl chloride) to the reaction mixture.
-
Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).
-
The resulting solution of O-acetyltropyl chloride in dichloromethane is typically used directly in the next step without isolation.
-
2.1.2. Synthesis of N-ethyl-N-(pyridin-4-ylmethyl)amine
This secondary amine can be synthesized via reductive amination of 4-pyridinecarboxaldehyde with ethylamine.
Experimental Protocol: Synthesis of N-ethyl-N-(pyridin-4-ylmethyl)amine
-
Materials: 4-Pyridinecarboxaldehyde, ethylamine, sodium triacetoxyborohydride (reducing agent), dichloromethane (solvent), acetic acid (catalyst).
-
Procedure:
-
Dissolve 4-pyridinecarboxaldehyde and ethylamine in dichloromethane.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature.
-
Portion-wise, add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield N-ethyl-N-(pyridin-4-ylmethyl)amine.
-
Synthesis of Racemic this compound
Racemic this compound is synthesized by the coupling of O-acetyltropyl chloride and N-ethyl-N-(pyridin-4-ylmethyl)amine, followed by the deprotection of the acetyl group.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials: O-acetyltropyl chloride solution, N-ethyl-N-(pyridin-4-ylmethyl)amine, triethylamine (base), dichloromethane (solvent), hydrochloric acid.
-
Procedure:
-
To a solution of N-ethyl-N-(pyridin-4-ylmethyl)amine and triethylamine in dichloromethane, slowly add the previously prepared solution of O-acetyltropyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
To the organic layer, add hydrochloric acid and heat to hydrolyze the acetyl protecting group.
-
Cool the mixture, separate the aqueous layer, and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude this compound.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure racemic this compound.
-
Chiral Resolution of this compound Enantiomers
The separation of the (S)- and (R)-enantiomers of this compound can be achieved by forming diastereomeric salts with a chiral resolving agent, such as lactic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of this compound Enantiomers
-
Materials: Racemic this compound, (S)-(+)-lactic acid (resolving agent), a chiral solvent (e.g., (R)-(+)-phenylethanol), chloroform, sodium hydroxide, sulfuric acid.
-
Procedure:
-
Dissolve racemic this compound in the chiral solvent.
-
Add a solution of (S)-(+)-lactic acid in the same chiral solvent. The molar ratio of lactic acid to this compound is typically less than 1:1 (e.g., 0.5:1).
-
Allow the mixture to stand to induce crystallization of the less soluble diastereomeric salt, (S)-(-)-tropicamide-(S)-(+)-lactate.
-
Collect the crystals by filtration.
-
To isolate the (S)-(-)-tropicamide, dissolve the crystals in water and basify with a sodium hydroxide solution to a pH of 9-10.
-
Extract the (S)-(-)-tropicamide with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure (S)-(-)-enantiomer.
-
To isolate the (R)-(+)-tropicamide from the mother liquor, acidify the filtrate with sulfuric acid and extract with chloroform to remove the chiral solvent.
-
Basify the aqueous layer with sodium hydroxide and extract the (R)-(+)-tropicamide with chloroform.
-
Wash, dry, and evaporate the solvent to obtain the pure (R)-(+)-enantiomer.
-
Physicochemical and Pharmacological Properties of this compound Enantiomers
The two enantiomers of this compound exhibit distinct pharmacological profiles, with the (S)-(-)-enantiomer being the more potent antimuscarinic agent.
Quantitative Data
| Property | (S)-(-)-Tropicamide | (R)-(+)-Tropicamide | Racemic this compound | Reference(s) |
| pA2 value (rabbit iris sphincter) | 7.88 | 6.18 | - | |
| Relative Blocking Activity | ~50x more active | 1x | - | |
| Muscarinic Receptor Binding Affinity (pKi) | ||||
| M1 Receptor | - | - | 7.08 ± 0.04 | |
| M2 Receptor | - | - | 7.19 ± 0.1 | |
| M3 Receptor | - | - | 6.99 ± 0.07 | |
| M4 Receptor | - | - | 6.86 ± 0.12 | |
| M5 Receptor | - | - | 6.42 ± 0.14 | |
| Pharmacokinetics (Ocular Administration) | ||||
| Time to Peak Plasma Concentration | - | - | 5 minutes | |
| Plasma Half-life | - | - | ~30 minutes |
The data clearly indicates that the antimuscarinic activity of this compound resides primarily in the (S)-(-)-enantiomer, which is approximately 50 times more potent than the (R)-(+)-enantiomer in blocking muscarinic receptors in the rabbit iris sphincter. While racemic this compound is a non-selective muscarinic antagonist, binding to all five subtypes with similar affinity, the specific binding profiles of the individual enantiomers have not been fully elucidated in the available literature.
Mechanism of Action and Signaling Pathway
This compound exerts its mydriatic and cycloplegic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the eye. The primary receptor subtype involved in these actions is the M3 muscarinic receptor, which is predominantly expressed in the iris sphincter muscle and the ciliary muscle.
M3 Muscarinic Receptor Signaling Pathway
Acetylcholine released from parasympathetic nerves normally binds to M3 receptors on the smooth muscle cells of the iris sphincter and ciliary muscle. This binding activates a Gq/11 G-protein-coupled signaling cascade:
-
G-protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the contraction of the smooth muscle cells. In the iris sphincter, this results in pupillary constriction (miosis), and in the ciliary muscle, it leads to an increase in the refractive power of the lens for near vision (accommodation).
This compound, particularly the more active (S)-(-)-enantiomer, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade. This leads to the relaxation of the iris sphincter muscle, resulting in mydriasis, and the relaxation of the ciliary muscle, causing cycloplegia.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound enantiomers.
Signaling Pathway of this compound's Antagonism
Caption: Antagonism of M3 receptor signaling by this compound.
Conclusion
This compound remains a cornerstone of ophthalmic practice due to its rapid onset and short duration of action. Understanding the distinct pharmacological properties of its enantiomers is crucial for potential future developments in anticholinergic therapies. The (S)-(-)-enantiomer is the primary contributor to its clinical effects, exhibiting significantly higher potency as a muscarinic antagonist. The synthetic and resolution methods detailed in this guide provide a framework for the preparation and further investigation of these stereoisomers. Future research focusing on the specific binding affinities of the individual enantiomers for all muscarinic receptor subtypes would provide a more complete understanding of their pharmacological profiles and could inform the design of more selective anticholinergic agents.
References
Tropicamide: A Comprehensive Technical Guide to its Function as a Non-Selective Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropicamide is a synthetic tertiary amine antimuscarinic compound widely utilized in ophthalmic practice for its mydriatic and cycloplegic effects. While clinically established, a deeper understanding of its molecular pharmacology is crucial for researchers exploring its potential in other therapeutic areas and for drug development professionals seeking to design novel muscarinic receptor modulators. This technical guide provides an in-depth analysis of this compound's mechanism of action as a non-selective muscarinic antagonist, its binding profile across all five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), the associated downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction
This compound, chemically known as N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, is a parasympatholytic drug that exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors.[1] Its primary clinical application is in ophthalmology, where topical administration induces dilation of the pupil (mydriasis) and paralysis of the ciliary muscle (cycloplegia), facilitating diagnostic examinations of the retina and other posterior structures of the eye.[2] Beyond its ophthalmic use, there is growing interest in the effects of this compound on other systems, given the widespread distribution of muscarinic receptors throughout the body. Notably, some research has suggested a moderate selectivity for the M4 receptor subtype, sparking investigations into its potential therapeutic utility in conditions such as Parkinson's disease.[3][4] This guide aims to provide a comprehensive technical overview of this compound's pharmacology for the scientific community.
Mechanism of Action
This compound functions as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating downstream signaling cascades. This antagonism of the parasympathetic nervous system leads to a functional dominance of the sympathetic nervous system in tissues where both systems provide input.
In the eye, this compound's antagonism of M3 receptors on the sphincter pupillae muscle of the iris leads to its relaxation and subsequent pupillary dilation (mydriasis). Simultaneously, its blockade of M3 receptors in the ciliary muscle results in paralysis of accommodation (cycloplegia).
Pharmacological Profile
Binding Affinity at Muscarinic Receptor Subtypes
While some commercial sources have suggested that this compound is an M4-preferring antagonist, peer-reviewed studies indicate that it exhibits a relatively non-selective binding profile across all five human muscarinic receptor subtypes. The binding affinities (pKi) of this compound for the M1-M5 receptors are summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Receptor Subtype | This compound pKi (± SEM) | Reference |
| M1 | 7.08 (± 0.04) | |
| M2 | 7.19 (± 0.1) | |
| M3 | 6.99 (± 0.07) | |
| M4 | 6.86 (± 0.12) | |
| M5 | 6.42 (± 0.14) |
Table 1: Binding affinities of this compound for human muscarinic receptor subtypes.
Pharmacokinetics
Following topical ophthalmic administration, this compound is rapidly absorbed. The onset of mydriasis occurs within 15 to 30 minutes, with maximal effect at 20 to 40 minutes. The duration of action is relatively short, with effects lasting for approximately 4 to 6 hours. Systemic absorption can occur, but due to its low affinity for muscarinic receptors and rapid metabolism, systemic side effects are generally minimal.
Downstream Signaling Pathways
The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. This compound, by blocking these receptors, inhibits these pathways.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The muscarinic receptor antagonist this compound suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Unveiling the Non-Ophthalmic Research Potential of Tropicamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropicamide, a well-established muscarinic receptor antagonist in ophthalmic practice, is emerging as a valuable tool in basic and preclinical research beyond its traditional application. This technical guide delves into the non-ophthalmic research applications of this compound, focusing on its pharmacological profile, mechanism of action, and its utility in studying the central nervous system (CNS) and smooth muscle function. This document provides a comprehensive overview of its receptor binding affinities, detailed experimental protocols, and the signaling pathways it modulates, offering a foundational resource for researchers exploring its potential in novel therapeutic areas.
Introduction
Primarily known for its mydriatic and cycloplegic effects in ophthalmology, this compound's utility as a research tool in other physiological systems is increasingly being recognized. As a non-selective muscarinic acetylcholine receptor antagonist, this compound offers a means to probe the function of the parasympathetic nervous system in various tissues.[1][2][3] Notably, emerging evidence suggests a degree of selectivity for the M4 muscarinic receptor subtype, opening avenues for more targeted research applications, particularly in the field of neuropharmacology.[4][5] This guide consolidates the current knowledge on the basic research applications of this compound outside of ophthalmology, providing researchers with the necessary technical details to incorporate this compound into their studies.
Pharmacological Profile: Muscarinic Receptor Binding Affinity
This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. While generally considered non-selective, functional assays have indicated a modest selectivity for the M4 receptor subtype. Understanding its binding affinity (Ki) and functional antagonism (pA2) across all five muscarinic receptor subtypes (M1-M5) is crucial for interpreting experimental results.
Table 1: Muscarinic Receptor Binding Affinities (Ki) and Functional Antagonism (pA2) of this compound
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Antagonism (pA2) | Tissue/Assay System | Reference |
| M1 | Data Not Available | Data Not Available | Data Not Available | |
| M2 | Data Not Available | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | Data Not Available | |
| M4 | Data Not Available (modest selectivity reported) | Data Not Available | [35S]-GTPγS binding in CHO cells | |
| M5 | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine on G-protein coupled muscarinic receptors. The specific downstream signaling cascade affected depends on the receptor subtype being antagonized.
-
M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors by this compound would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would reduce the release of intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o-coupled): Blockade of these receptors by this compound would prevent the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, antagonism of these receptors would disinhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels.
Experimental Protocols for Non-Ophthalmic Research
In Vitro Smooth Muscle Contraction Assays
These assays are fundamental for studying the effects of this compound on smooth muscle physiology in tissues such as the gastrointestinal tract and airways.
Objective: To determine the antagonistic effect of this compound on muscarinic receptor-mediated contraction of intestinal smooth muscle.
Methodology:
-
Tissue Preparation: A male guinea pig (250-350g) is euthanized by cervical dislocation. A 10-15 cm segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7, bubbled with 95% O2 and 5% CO2). 2-3 cm segments are prepared and cleared of mesenteric attachments.
-
Organ Bath Setup: Each ileum segment is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C. One end is attached to a fixed hook and the other to an isometric force transducer. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.
-
Experimental Procedure:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, 10⁻⁹ to 10⁻⁵ M) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to return to baseline.
-
This compound (at a fixed concentration, e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶ M) is added to the bath and incubated for 30 minutes.
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.
-
-
Data Analysis: The contractile responses are recorded and analyzed. The rightward shift of the carbachol concentration-response curve in the presence of this compound indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value, which quantifies the affinity of this compound for the muscarinic receptors in this tissue.
Objective: To investigate the potential relaxant effects of this compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: A male guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.
-
Organ Bath Setup: Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2. A resting tension of 1.5 g is applied, and the tissues are equilibrated for 90 minutes.
-
Experimental Procedure:
-
The tracheal rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., carbachol, 10⁻⁶ M or histamine, 10⁻⁵ M).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) are added to the organ bath.
-
-
Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by the contractile agent. A concentration-response curve for this compound-induced relaxation is constructed to determine its potency (EC50) and efficacy.
In Vivo Models for CNS and Autonomic Nervous System Research
Objective: To assess the potential of this compound to alleviate motor symptoms in a rodent model of Parkinson's disease.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are used. Parkinsonian-like symptoms can be induced by the administration of a dopamine antagonist such as haloperidol (1 mg/kg, i.p.) or a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPTP.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally, 1-10 mg/kg) or directly into specific brain regions (e.g., intracerebroventricularly).
-
Behavioral Assessment:
-
Tremulous Jaw Movements: As a model for parkinsonian tremor, the number and duration of vacuous chewing movements are quantified for a set period following drug administration.
-
Locomotor Activity (Open Field Test): The animal is placed in a novel, open arena, and its movement is tracked using an automated system. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured to assess general locomotor activity and anxiety-like behavior.
-
-
Data Analysis: The effects of this compound on these behavioral parameters are compared between the vehicle-treated and this compound-treated groups.
Objective: To quantify the inhibitory effect of this compound on excessive salivation, a non-motor symptom of Parkinson's disease.
Methodology:
-
Animals: Male Wistar rats (200-250g) are used.
-
Drug Administration:
-
This compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses to establish a dose-response relationship.
-
After a pre-treatment period (e.g., 30 minutes), pilocarpine (4 mg/kg, s.c.) is administered to induce salivation.
-
-
Saliva Collection: Pre-weighed cotton balls are placed in the rat's mouth for a specific duration (e.g., every 15 minutes for 1 hour). The amount of saliva secreted is determined by the change in the weight of the cotton balls.
-
Data Analysis: The total volume of saliva secreted over the collection period is calculated for each group. The percentage of inhibition of salivation by this compound is determined by comparing it to the pilocarpine-only group.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Binding Assay:
-
Membranes are incubated with a specific concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To assess the functional antagonism of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).
Methodology:
-
Membrane Preparation: Membranes from cells expressing M2 or M4 receptors are prepared.
-
Assay Procedure:
-
Membranes are incubated with GDP and a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.
-
-
Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its functional antagonist potency (IC50 or pA2).
Conclusion
This compound, with its established role as a muscarinic antagonist, presents a versatile and accessible tool for a wide range of non-ophthalmic basic research applications. Its potential M4 receptor selectivity warrants further investigation and could be leveraged for more targeted studies in neurodegenerative and psychiatric disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted pharmacological effects of this compound in various physiological and pathological contexts. Further research to fully characterize its binding profile and explore its effects on a broader range of smooth muscle tissues and CNS functions will undoubtedly expand its utility as a valuable pharmacological probe.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 3. The muscarinic receptor antagonist this compound suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Tropicamide's Effects on the Parasympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropicamide is a synthetic anticholinergic agent, classified as a non-selective muscarinic receptor antagonist[1][2][3]. Primarily used in ophthalmic applications, it induces temporary pupil dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia)[4][5]. These effects are essential for diagnostic procedures such as fundoscopy and refraction testing, allowing for a clear examination of the eye's posterior structures. This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with the parasympathetic nervous system, relevant quantitative data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are key components of the parasympathetic nervous system, which controls processes such as smooth muscle contraction, glandular secretion, and pupillary constriction. By blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors, this compound inhibits parasympathetic nerve impulses, leading to a dominance of the sympathetic nervous system's actions.
In the eye, this compound acts on the muscarinic receptors of the iris sphincter muscle and the ciliary body. Blockade of these receptors leads to relaxation of the pupillary sphincter muscle, resulting in mydriasis. Simultaneously, the paralysis of the ciliary muscle, or cycloplegia, prevents accommodation, the process of adjusting the lens for near vision. The M3 subtype of muscarinic receptors is predominantly expressed in the smooth muscle cells of the sphincter pupillae and the ciliary muscles, making it a key target for this compound's ocular effects.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are a family of five subtypes (M1-M5) that can be broadly categorized into two main signaling pathways based on their G-protein coupling. The M1, M3, and M5 receptors preferentially couple to the Gq/11 family of G-proteins, while the M2 and M4 receptors couple to the Gi/o family.
-
Gq/11 Pathway (M1, M3, M5): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.
-
Gi/o Pathway (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
This compound, as a non-selective antagonist, blocks both of these signaling pathways, preventing the physiological responses mediated by acetylcholine.
Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.
Quantitative Data
Pharmacodynamics: Muscarinic Receptor Binding Affinity
This compound is a non-selective antagonist, binding to all five muscarinic receptor subtypes. However, it exhibits some variation in affinity across these subtypes. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the equilibrium inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| M1 | 7.3 | |
| M2 | 7.2 | |
| M3 | 7.2 | |
| M4 | 7.8 |
Note: Another study reported slightly different pKi values: M1 (7.08 ± 0.04), M2 (7.19 ± 0.1), M3 (6.99 ± 0.07), M4 (6.86 ± 0.12), and M5 (6.42 ± 0.14).
Pharmacokinetics: Onset and Duration of Action
Following topical ophthalmic administration, this compound is rapidly absorbed and exerts its effects within minutes. The onset and duration of mydriasis and cycloplegia are key parameters for its clinical use.
| Effect | Onset of Action | Peak Effect | Duration of Action | References |
| Mydriasis | 10-15 minutes | 20-40 minutes | 4-8 hours (up to 24 hours in some individuals) | |
| Cycloplegia | 20-35 minutes | 20-35 minutes | 4-10 hours |
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for muscarinic receptor subtypes.
Materials and Reagents:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction by centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the unlabeled this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Measurement of Mydriasis
This protocol describes a method for quantifying the mydriatic effect of topically applied this compound in an animal model.
Objective: To measure the time course and magnitude of pupillary dilation induced by this compound.
Animal Model: Sprague-Dawley rats.
Materials and Reagents:
-
This compound ophthalmic solution (e.g., 0.5% or 1%).
-
Balanced salt solution (for control eye).
-
Digital calipers.
-
Animal restraint system.
Methodology:
-
Acclimatization: Acclimate the animals to the experimental conditions and handling procedures.
-
Baseline Measurement: Measure the baseline pupil diameter (PD) of both eyes using digital calipers under consistent lighting conditions.
-
Drug Administration: Administer a single drop of this compound solution to one eye and a single drop of balanced salt solution to the contralateral eye.
-
Time-Course Measurement: Measure the PD of both eyes at predetermined time points after administration (e.g., 0, 20, 40, 60, 120, 180, 240, 300, and 360 minutes).
-
Data Analysis: For each time point, calculate the mean PD for the treated and control eyes. Plot the change in PD from baseline over time to visualize the onset, peak, and duration of the mydriatic effect. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the effects of different concentrations of this compound or to compare the treated eye to the control eye.
Logical Relationships
This compound belongs to the broader class of anticholinergic drugs, which are further classified as muscarinic receptor antagonists.
Caption: Classification of this compound.
Conclusion
This compound is a well-characterized non-selective muscarinic receptor antagonist that effectively blocks parasympathetic signaling in the eye to produce mydriasis and cycloplegia. Its rapid onset and relatively short duration of action make it a valuable tool in diagnostic ophthalmology. Understanding its pharmacodynamic profile, particularly its binding affinities for different muscarinic receptor subtypes, and its pharmacokinetic properties is crucial for its safe and effective use in clinical and research settings. The experimental protocols outlined in this guide provide a framework for further investigation into the properties of this compound and other anticholinergic agents.
References
Molecular structure and chemical properties of Tropicamide
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tropicamide
Introduction
This compound is a synthetic derivative of tropic acid, classified as an anticholinergic agent and a non-selective muscarinic receptor antagonist.[1][2] Primarily utilized in ophthalmic applications, it is renowned for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects, which are essential for diagnostic examinations of the posterior segment of the eye, such as the retina and lens.[3][4][5] Its rapid onset and relatively short duration of action make it a preferred agent for routine funduscopic examinations. This document provides a comprehensive technical overview of this compound's molecular structure, stereochemistry, physicochemical properties, mechanism of action, and analytical methodologies, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Stereochemistry
Chemical Identity
-
IUPAC Name: (RS)-N-Ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
-
Chemical Formula: C₁₇H₂₀N₂O₂
-
CAS Number: 1508-75-4
Structural Features
This compound is a member of the acetamide class of compounds. Its structure features a central propanamide backbone. A key feature is the chiral carbon atom at the second position of this backbone, which is attached to a phenyl group and a hydroxymethyl group. The amide nitrogen is substituted with both an ethyl group and a pyridin-4-ylmethyl group. This combination of a bulky phenyl ring, a polar hydroxyl group, and a basic pyridine ring is critical to its interaction with muscarinic receptors.
Stereochemistry
This compound possesses a single stereocenter at the carbon atom bearing the phenyl and hydroxymethyl groups. Consequently, it exists as a pair of enantiomers: (R)-(+)-Tropicamide and (S)-(-)-Tropicamide. The commercially available drug is a racemate, meaning it is a 50:50 mixture of the (R) and (S) enantiomers. While studies have been conducted on the individual enantiomers, the racemic mixture is used in clinical practice.
Chemical and Physical Properties
The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic profile. As a weak base, its solubility is pH-dependent, increasing as the pH decreases. A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 284.35 g/mol | |
| Physical State | White crystalline powder | |
| Melting Point | 96 - 98 °C | |
| Water Solubility | Slightly soluble (0.2 - 0.375 g/L at 25 °C) | |
| Solubility (Other) | Soluble in ethanol, chloroform, dilute HCl, and dilute H₂SO₄ | |
| pKa | ~5.3 | |
| LogP (Octanol/Water) | 1.3 - 2.206 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). It blocks the actions of the neurotransmitter acetylcholine on the sphincter pupillae (iris sphincter) and ciliary muscles of the eye.
These muscles are primarily innervated by the parasympathetic nervous system and contain M₃ muscarinic receptors. Acetylcholine binding to these Gq protein-coupled receptors normally initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), causing muscle contraction.
By competitively blocking the M₃ receptor, this compound prevents this signaling cascade. This inhibition of parasympathetic drive leads to the relaxation of the pupillary sphincter muscle, allowing the sympathetically innervated radial dilator muscle to dominate, resulting in mydriasis. Simultaneously, the relaxation of the ciliary muscle leads to cycloplegia, resulting in the loss of accommodation or the ability to focus on near objects. While it is a non-selective antagonist, some studies suggest a modest selectivity for the M₄ receptor subtype.
Analytical Methodologies
The quantification and quality control of this compound in bulk materials and pharmaceutical formulations are essential. Several analytical techniques have been reported for its determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the determination of this compound and its impurities. Chiral HPLC methods have also been developed to resolve the (R) and (S) enantiomers.
-
General Protocol Outline:
-
Column: Cyanopropyl or similar reversed-phase columns are often used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% triethylammonium acetate), adjusted to an acidic pH (~4.0).
-
Chiral Separator: For enantiomeric resolution, a chiral mobile phase additive such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be incorporated.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection is typically set at the absorbance maximum of this compound, which is around 254-255 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.
-
UV-Vis Spectrophotometry
Spectrophotometry offers a simpler, more rapid method for this compound quantification, particularly in quality control settings. Extractive spectrophotometric methods are often employed to enhance sensitivity and selectivity.
-
General Protocol Outline:
-
Principle: The method is based on the formation of a colored ion-pair complex between the basic this compound molecule and an acidic dye, such as bromocresol purple (BCP) or methyl orange (MO), in an acidic buffer.
-
Extraction: The resulting ion-pair complex is extracted from the aqueous phase into an immiscible organic solvent like chloroform.
-
Measurement: The absorbance of the organic layer is measured at the wavelength of maximum absorbance (λmax) for the specific complex (e.g., 408 nm for BCP, 427 nm for MO).
-
Beer's Law: The concentration of this compound is determined from a calibration curve, as the method typically obeys Beer's law within a specific concentration range (e.g., 1.0–16 μg/mL).
-
Direct UV Measurement: In a simple acidic solution (e.g., 0.1N HCl), this compound exhibits a characteristic UV absorption maximum at approximately 254 nm.
-
Brief Overview of Synthesis
The chemical synthesis of this compound is well-established. A common synthetic route involves the reaction of O-acetyltropyl chloride with N-ethyl-N-(pyridin-4-ylmethyl)amine. This step forms an acetylated intermediate. The final step is an acidic hydrolysis to remove the acetyl protecting group from the hydroxyl moiety, yielding the final this compound product.
Conclusion
This compound is a cornerstone mydriatic and cycloplegic agent in ophthalmology. Its efficacy is rooted in its specific molecular structure, which allows it to function as a potent muscarinic antagonist. A thorough understanding of its chemical properties, stereochemistry, and mechanism of action is fundamental for formulation development, quality assurance, and the exploration of new therapeutic applications. The established analytical methods, such as HPLC and UV-Vis spectrophotometry, ensure the reliable quantification and control of this compound in pharmaceutical products.
References
An In-depth Technical Guide to the Initial Development and Historical Context of Tropicamide in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropicamide, a synthetic derivative of tropic acid, emerged in the mid-20th century as a pivotal pharmacological tool in ophthalmology.[1] This technical guide provides a comprehensive overview of its initial development, from its chemical synthesis to its mechanism of action and early clinical applications. We will delve into the historical context of its use, detailing the experimental protocols that established its efficacy and safety profile. Quantitative data from key studies are summarized, and its primary signaling pathway is visually represented to offer a deeper understanding for researchers and drug development professionals.
Initial Development
The discovery and development of this compound date back to the mid-20th century, with its approval for medical use in the United States in 1960.[1][2][3] It was developed as a synthetic antimuscarinic agent with a shorter duration of action compared to atropine, making it a preferable option for diagnostic eye examinations.[4]
Chemical Synthesis
This compound, with the chemical formula C17H20N2O2, is synthesized through a multi-step process. The synthesis involves the reaction of O-acetyltropyl chloride with ethyl(4-piridinylmethyl)amine, followed by the acidic hydrolysis of the acetyl group in the resulting amide.
A detailed laboratory-scale synthesis is described as follows:
-
Tropic acid is reacted with acetyl chloride in the presence of triethylamine and toluene.
-
Thionyl chloride is then added to the mixture.
-
In a separate reaction, N-ethylpyridinemethylamine is mixed with triethylamine in toluene.
-
The product from the first reaction is added dropwise to the second mixture.
-
The resulting organic phase is treated with hydrochloric acid and heated.
-
Following separation and purification steps, including washing and recrystallization, this compound is obtained.
Mechanism of Action
This compound is a non-selective antagonist of muscarinic acetylcholine (mACh) receptors. It has a pharmacological action similar to atropine but is primarily used as an ophthalmic parasympatholytic or mydriatic. By blocking these receptors in the eye's sphincter pupillae and ciliary muscles, this compound inhibits the parasympathetic drive, leading to two main effects:
-
Mydriasis (Pupil Dilation): The relaxation of the pupillary sphincter muscle, which is normally responsible for constricting the pupil, allows the sympathetically innervated radial muscles of the iris to dominate, resulting in pupil dilation.
-
Cycloplegia (Paralysis of Accommodation): By blocking the muscarinic receptors in the ciliary body, this compound prevents the muscle from contracting, which is necessary for the eye to accommodate for near vision.
While it is a non-selective antagonist, some studies suggest that this compound has a modest selectivity for the M4 muscarinic receptor subtype.
Historical Context of Use in Science
Since its approval, this compound has become a standard agent in ophthalmology for diagnostic purposes. Its primary use is to induce mydriasis and cycloplegia to allow for a better examination of the lens, vitreous humor, and retina. Its relatively short duration of action (4-8 hours) is a key advantage in clinical practice.
Over time, its applications have expanded:
-
Combination Therapy: this compound is often administered with a sympathomimetic agent, such as phenylephrine, to enhance pupil dilation.
-
Uveitis Treatment: Cycloplegic drops like this compound are used to treat anterior uveitis, as they can decrease the risk of posterior synechiae and reduce inflammation in the anterior chamber of the eye.
-
Off-Label Investigations: Research has explored the use of oral this compound to alleviate sialorrhea (excessive salivation) in patients with Parkinson's disease, based on its anticholinergic properties and potential selectivity for M4 receptors.
-
Recreational Misuse: Unfortunately, there have been reports of intravenous abuse of this compound as a recreational deliriant drug, particularly in Eastern Europe.
Experimental Protocols
The clinical utility of this compound has been established through numerous studies. Below are summaries of methodologies from key experiments.
Protocol for Comparing this compound Concentrations
A clinical intervention study was conducted to compare the effects of 0.5% and 1.0% this compound solutions on pupil dilation.
-
Study Design: The study involved 25 participants (50 eyes). The right eye of each participant received one drop of 0.5% this compound, and the left eye received one drop of 1.0% this compound.
-
Inclusion/Exclusion Criteria: Participants were selected after an initial demographic questionnaire and ophthalmologic screening. Exclusion criteria included conditions that could affect pupil dilation, such as uveitis, diabetes, high blood pressure, and previous eye surgery or trauma.
-
Data Collection: Photographs of the pupils were taken with a Zeiss FF 450 camera before the administration of the eye drops and at 5, 20, and 60 minutes after administration.
-
Outcome Measures: The VISUPAC software was used to calculate the pupil diameter, which was reported as the average of the maximum horizontal and vertical diameters.
Protocol for Comparing this compound and Phenylephrine Combinations
A prospective randomized controlled trial was conducted to compare the efficacy and side effects of two different mydriatic regimens.
-
Study Design: 101 Chinese outpatients were randomized into two groups. Regime A (51 patients) received topical this compound 1.0% and phenylephrine 2.5%. Regime B (50 patients) received a fixed combination of this compound 0.5% and phenylephrine 0.5%.
-
Inclusion/Exclusion Criteria: Eligible participants were Chinese subjects with dark brown irides, at least 18 years old, and a corrected near visual acuity of 20/400 or better. Exclusion criteria included diabetes mellitus, uncontrolled systemic hypertension, and a history of anterior segment trauma or ocular surgery.
-
Data Collection: The horizontal pupillary diameter was measured. Subject discomfort upon instillation and the time elapsed between instillation and recovery from glare and near blur were also recorded.
-
Outcome Measures: The primary outcome was the change in horizontal pupillary diameter. Secondary outcomes included patient-reported discomfort and recovery time.
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacological properties and clinical effects of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Mydriasis | ||
| Onset | 10-15 minutes | |
| Peak Effect | 25-30 minutes | |
| Duration | 4-8 hours (up to 24 hours in some individuals) | |
| Cycloplegia | ||
| Onset | 20-30 minutes | |
| Duration | 4-10 hours | |
| Systemic Absorption (0.5% solution) | ||
| Mean Peak Plasma Concentration | 2.8 ± 1.7 ng/mL | |
| Time to Peak Concentration | 5 minutes | |
| Plasma Half-life | 30 minutes |
Table 2: Comparison of Pupil Diameter with Different this compound Concentrations
| Time Point | Mean Pupil Diameter (Right Eye, 0.5% this compound) | Mean Pupil Diameter (Left Eye, 1.0% this compound) |
| Baseline | 3.5 ± 0.78 mm | 3.48 ± 0.69 mm |
| 5 minutes | Increase of ~0.95 mm from baseline | Increase of ~0.95 mm from baseline |
| 20 minutes | Increase of ~2.1 mm from baseline | Increase of ~2.0 mm from baseline |
| 60 minutes | Increase of ~4.9 mm from baseline | Increase of ~3.46 mm from baseline |
| Data from a study with 25 participants. |
Table 3: Comparison of Mydriatic Effect of this compound and Phenylephrine Combinations
| Mydriatic Combination | Mean Increase in Pupil Diameter |
| This compound 1.0% + Phenylephrine 2.5% | 3.70 ± 0.97 mm |
| This compound 0.5% + Phenylephrine 0.5% (fixed combination) | 3.32 ± 1.00 mm |
| Data from a study on Chinese patients for preoperative mydriasis. |
Conclusion
This compound remains a cornerstone in ophthalmic practice due to its rapid onset and relatively short duration of action. Its development marked a significant advancement in diagnostic eye procedures. Ongoing research continues to explore its full therapeutic potential, including its off-label use in other medical conditions. This guide has provided a detailed overview of its initial development, historical use, and the scientific evidence that underpins its clinical applications, offering valuable insights for professionals in the field of drug development and research.
References
Tropicamide's Role in Elucidating Acetylcholine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropicamide, a synthetic tertiary amine and antimuscarinic agent, has long been utilized in clinical ophthalmology for its mydriatic and cycloplegic effects.[1][2] Beyond its established clinical applications, this compound serves as a valuable pharmacological tool for researchers investigating the intricacies of acetylcholine (ACh) neurotransmission. As a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), it provides a means to probe the function of these receptors in various physiological and pathological processes.[1][3] Some evidence also suggests a moderate selectivity for the M4 receptor subtype, making it a point of interest in studies targeting this specific receptor.[4]
This technical guide provides an in-depth overview of this compound's role in the study of acetylcholine neurotransmission. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their experimental paradigms. This document outlines this compound's mechanism of action, presents quantitative data on its receptor binding and functional effects, details relevant experimental protocols, and visualizes the signaling pathways it modulates.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles within the central nervous system (CNS). By inhibiting the interaction of acetylcholine with these receptors, this compound effectively blocks the downstream signaling cascades that mediate the physiological effects of muscarinic receptor activation.
Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling pathways.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, by acting as an antagonist at these receptors, prevents these signaling events from occurring in response to acetylcholine.
Quantitative Data
The following tables summarize key quantitative data regarding this compound's interaction with muscarinic receptors and its physiological effects.
| Receptor Subtype | Ligand | Tissue/System | Parameter | Value | Reference |
| Muscarinic | (-)-Tropicamide | Rabbit Iris Sphincter (non-pigmented) | pA2 | 7.88 | |
| Muscarinic | (+)-Tropicamide | Rabbit Iris Sphincter (non-pigmented) | pA2 | 6.18 |
Table 1: Antagonist Potency (pA2) of this compound Stereoisomers. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Concentration | Time After Instillation | Mean Pupil Diameter (mm) | Reference |
| 0.5% | 20 min | ~4.13 | |
| 0.5% | 40 min | ~4.17 | |
| 1% | 20 min | ~4.28 | |
| 1% | 40 min | ~4.28 | |
| 1% | 10 min | 4.22 | |
| 1% | 20 min | 5.02 | |
| 1% | 30 min | 5.44 |
Table 2: Mydriatic Effect of this compound in Humans. This table shows the mean pupil diameter at various time points after the administration of different concentrations of this compound eye drops.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include control wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Determining Antagonist Potency (pA2)
Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist, which is a measure of its potency. This protocol describes a general procedure for performing a Schild analysis of this compound on an isolated tissue preparation.
Materials:
-
Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, rabbit iris sphincter).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibration with the receptors.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
-
Signaling Pathways Modulated by this compound
This compound, as a muscarinic antagonist, inhibits the signaling pathways initiated by acetylcholine binding to M1-M5 receptors. The following diagrams illustrate the antagonism of Gq/11 and Gi/o-coupled pathways.
Conclusion
This compound is a versatile and indispensable tool for the study of acetylcholine neurotransmission. Its ability to non-selectively antagonize muscarinic receptors allows for the broad investigation of cholinergic signaling. Furthermore, its potential moderate selectivity for the M4 subtype offers a valuable avenue for more targeted research. By employing the quantitative data and experimental protocols outlined in this guide, researchers can effectively utilize this compound to dissect the complex roles of muscarinic receptors in health and disease, ultimately contributing to the development of novel therapeutics targeting the cholinergic system.
References
- 1. Duration of Mydriasis Produced by 0.5% and 1% this compound in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Tropicamide Solution Preparation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropicamide is a synthetic tertiary amine alkaloid and a non-selective muscarinic receptor antagonist commonly employed in ophthalmic research to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).[1] Its rapid onset and relatively short duration of action make it a valuable tool for various in vivo animal studies, including fundoscopic examination, cataract research, and studies involving intraocular pressure.[2][3] This document provides detailed application notes and protocols for the preparation of this compound solutions for use in laboratory animals, ensuring consistency, sterility, and efficacy.
Data Presentation: this compound Solution Parameters
The following tables summarize key quantitative data for the preparation and use of this compound solutions in common laboratory animal models.
Table 1: Recommended this compound Concentrations for Mydriasis
| Animal Model | Concentration (% w/v) | Notes |
| Rodents (Rats, Mice) | 0.5% - 1.0% | 0.5% is often sufficient for ophthalmic examination in albino rats, with a shorter duration of action than 1%.[4][5] |
| Rabbits | 0.5% - 1.0% | Commonly used for mydriatic activity tests. |
| Cats and Dogs | 0.5% - 1.0% | Used for diagnostic eye exams and pre/post-operative care. |
Table 2: Formulation Components for Extemporaneously Prepared this compound Solution
| Component | Purpose | Typical Concentration/Value |
| This compound Powder, USP | Active Pharmaceutical Ingredient | 0.5% or 1.0% (w/v) |
| Vehicle (e.g., BSS) | Solvent | q.s. to final volume |
| pH Adjusting Agents | To ensure solubility and comfort | pH 4.0 - 5.8 |
| Sterilization Filter | To ensure sterility | 0.22 µm pore size |
Table 3: Balanced Salt Solution (BSS) Formulation for Ophthalmic Vehicle
| Component | Concentration (mg/mL) |
| Sodium Chloride (NaCl) | 6.4 |
| Potassium Chloride (KCl) | 0.75 |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 0.48 |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | 0.3 |
| Sodium Acetate Trihydrate (C₂H₃NaO₂·3H₂O) | 3.9 |
| Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O) | 1.7 |
| Water for Injection | q.s. to 1 mL |
| pH adjusted with Sodium Hydroxide and/or Hydrochloric Acid |
This formulation is based on a commercially available ophthalmic irrigation solution and is suitable for research purposes.
Experimental Protocols
Protocol 1: Preparation of 0.5% this compound Ophthalmic Solution (10 mL)
Materials:
-
This compound powder, USP grade
-
Balanced Salt Solution (BSS), sterile (prepared as per Table 3 or commercially available)
-
Hydrochloric acid (0.1 N), sterile
-
Sodium hydroxide (0.1 N), sterile
-
Sterile 15 mL conical tube
-
Sterile 10 mL volumetric flask
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile ophthalmic dropper bottles
-
Calibrated pH meter
-
Analytical balance
-
Laminar flow hood or clean bench
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 50 mg of this compound powder and transfer it to the sterile 10 mL volumetric flask.
-
Dissolving: Add approximately 7 mL of sterile Balanced Salt Solution (BSS) to the volumetric flask. Gently swirl to dissolve the powder. A magnetic stirrer with a sterile stir bar can be used for efficient mixing.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. The target pH range is 4.0-5.8. If the pH is too high, add 0.1 N hydrochloric acid dropwise. If the pH is too low, add 0.1 N sodium hydroxide dropwise. Mix well after each addition and re-measure the pH until it is within the target range.
-
Final Volume: Once the desired pH is achieved, add sterile BSS to the volumetric flask to bring the final volume to 10 mL.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into a sterile ophthalmic dropper bottle.
-
Labeling and Storage: Label the bottle with the solution name ("this compound 0.5% Ophthalmic Solution"), preparation date, and store at room temperature (20°C to 25°C or 68° to 77°F), protected from light. Do not freeze.
Protocol 2: Administration of this compound Solution to Rodents
Materials:
-
Prepared and sterile this compound solution (0.5% or 1.0%)
-
Animal restrainer (if necessary)
-
Micropipette and sterile tips (for precise dosing) or the dropper bottle from preparation.
Procedure:
-
Animal Handling: Gently restrain the animal to prevent head movement. For mice, scruffing is often sufficient. For rats, appropriate handling techniques should be used to ensure the animal is calm.
-
Dosing: Instill a single drop (approximately 20-50 µL) of the this compound solution onto the cornea of the eye. Avoid touching the tip of the dropper or pipette tip to the eye's surface to prevent contamination and injury.
-
Observation: Onset of mydriasis typically occurs within 15-30 minutes. The duration of action can range from 3 to 8 hours.
-
Post-procedural Care: After the procedure, keep the animal in a dimly lit environment to avoid discomfort due to light sensitivity.
Mandatory Visualizations
Concluding Remarks
The protocols and data provided in this application note offer a comprehensive guide for the preparation and use of this compound solutions in in vivo animal research. Adherence to these guidelines, particularly concerning sterile technique and accurate formulation, is critical for obtaining reliable and reproducible experimental results. Researchers should always consult their institution's animal care and use committee guidelines before conducting any animal studies.
References
Application Notes and Protocols for Optimal Tropicamide Concentration in Rat Fundus Examination
Introduction
Tropicamide is a widely used mydriatic and cycloplegic agent essential for detailed fundus examination in preclinical research involving rats. Inducing mydriasis (pupil dilation) allows for clear visualization of the posterior segment of the eye, including the retina, optic nerve, and retinal vasculature. The selection of an optimal concentration of this compound is crucial to achieve sufficient pupil dilation for examination while minimizing the duration of action and potential side effects, thereby enhancing animal welfare and ensuring the integrity of concurrent experimental measurements that may be affected by altered vision.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of this compound for fundus examination in rats, with a focus on comparing 0.5% and 1% concentrations.
Quantitative Data Summary
A study comparing the effects of 0.5% and 1% this compound in Sprague-Dawley rats provides key data for selecting the appropriate concentration. Both concentrations were found to be effective in producing sufficient pupillary dilation for posterior segment evaluation.[1][2][3][4]
Table 1: Comparison of 0.5% and 1% this compound for Mydriasis in Sprague-Dawley Rats
| Parameter | 0.5% this compound | 1% this compound |
| Time to Onset of Sufficient Mydriasis | ~20 minutes | ~20 minutes |
| Time to Maximum Pupillary Diameter | 40 minutes | 20-40 minutes |
| Maximum Pupillary Diameter (Mean ± SD) | 4.17 ± 0.22 mm | 4.28 ± 0.43 mm (at 20 min) 4.28 ± 0.23 mm (at 40 min) |
| Duration of Action (Significant Dilation) | At least 5 hours (300 minutes)[1] | At least 6 hours (360 minutes) |
| Contralateral Eye Mydriasis | Mild to moderate, less pronounced | Mild to moderate, more pronounced |
Note: The difference in maximum pupillary diameter between the two concentrations was not found to be significantly different.
Experimental Protocols
The following protocol is based on established methodologies for inducing mydriasis for fundus examination in rats.
Materials:
-
This compound Ophthalmic Solution (0.5% or 1%)
-
Balanced Salt Solution (BSS) as a control
-
Digital caliper or other pupillary diameter measurement tool
-
Fundus camera system suitable for rodents
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine mixture)
Procedure:
-
Animal Preparation:
-
Acclimatize the rats to the experimental environment to minimize stress.
-
If required for imaging, anesthetize the animal using an appropriate and approved protocol.
-
-
Baseline Measurement:
-
Prior to instillation of any drops, measure the baseline pupillary diameter (PD) of both eyes using a digital caliper.
-
-
Drug Administration:
-
Instill a single drop of the chosen this compound concentration (0.5% or 1%) into one eye.
-
Instill a single drop of Balanced Salt Solution (BSS) into the contralateral eye to serve as a control.
-
-
Time Course Measurement:
-
Measure the pupillary diameter of both eyes at regular intervals. A suggested time course is 0, 20, 40, 60, 120, 180, 240, 300, and 360 minutes post-instillation.
-
-
Fundus Examination:
-
Perform the fundus examination when sufficient mydriasis is achieved. Based on the data, examinations can be effectively conducted within 20 to 60 minutes after administration of either 0.5% or 1% this compound.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions until it has fully recovered from anesthesia and the effects of the mydriatic agent.
-
Be aware of potential side effects such as transient stinging upon instillation, photophobia, and blurred vision. Systemic anticholinergic effects like dry mouth and increased heart rate are possible but less common with topical administration.
-
Recommendation for Optimal Concentration:
For routine ophthalmic examinations in albino rats, 0.5% this compound is recommended . This concentration provides sufficient mydriasis for posterior segment evaluation with a shorter duration of action compared to 1% this compound. The shorter duration is advantageous for animal welfare and for studies where prolonged visual impairment could be a confounding factor.
Visualizations
Signaling Pathway for this compound-Induced Mydriasis
References
- 1. Duration of Mydriasis Produced by 0.5% and 1% this compound in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duration of Mydriasis Produced by 0.5% and 1% this compound in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aalas [aalas.kglmeridian.com]
Application Notes and Protocols for Tropicamide in Retinal Imaging and Electroretinography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tropicamide for mydriasis in retinal imaging and electroretinography (ERG). Detailed protocols and quantitative data are presented to guide researchers in their experimental design and execution.
Introduction
This compound is a synthetic antimuscarinic agent that induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) by blocking muscarinic receptors in the eye.[1][2] Its rapid onset and relatively short duration of action make it a widely used and effective mydriatic for diagnostic and research purposes, including detailed retinal examinations and electrophysiological studies.[2][3] this compound is available as a topical ophthalmic solution in concentrations of 0.5% and 1%.[4]
Mechanism of Action
This compound is a non-selective muscarinic receptor antagonist. In the eye, it primarily targets M3 muscarinic receptors located on the sphincter pupillae muscle and the ciliary muscle.
-
Mydriasis: By blocking acetylcholine-mediated contraction of the sphincter pupillae muscle, this compound allows the sympathetically innervated dilator pupillae muscle to act unopposed, resulting in pupil dilation.
-
Cycloplegia: this compound also blocks muscarinic receptors in the ciliary muscle, leading to its relaxation and a temporary loss of accommodation (the ability to focus on near objects).
This dual action provides a wide and stable pupil, which is essential for high-quality retinal imaging and consistent light stimulation in electroretinography.
Quantitative Data
The following tables summarize the key pharmacokinetic and pharmacodynamic properties of this compound.
Table 1: Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Value | References |
| Concentrations Available | 0.5% and 1% ophthalmic solution | |
| Onset of Mydriasis | 15-30 minutes | |
| Peak Mydriasis | 20-40 minutes | |
| Duration of Mydriasis | 4-8 hours (may last up to 24 hours in some individuals) | |
| Onset of Cycloplegia | 20-35 minutes | |
| Duration of Cycloplegia | 4-10 hours |
Table 2: Recommended Dosages for Specific Applications
| Application | This compound Concentration | Dosage | References |
| Fundus Examination / Retinal Imaging | 0.5% | Instill 1 or 2 drops 15-20 minutes prior to examination. | |
| Cycloplegic Refraction | 1% | Instill 1 or 2 drops, repeated in 5 minutes. | |
| Electroretinography (Human) | 0.5% (often in combination with a sympathomimetic like Phenylephrine) | Instill 1 drop to dilate pupils to 8-9 mm. | |
| Electroretinography (Rodent Models) | 1% (often in combination with a sympathomimetic like Phenylephrine) | Instill 1 drop. |
Experimental Protocols
Protocol for this compound-Assisted Retinal Imaging (Fundus Photography and OCT)
This protocol outlines the steps for achieving adequate mydriasis for high-resolution retinal imaging in human subjects.
Materials:
-
This compound ophthalmic solution (0.5% or 1%)
-
Proparacaine hydrochloride ophthalmic solution 0.5% (optional, for local anesthesia)
-
Sterile, single-use eye droppers
-
Gloves
-
Tissues
-
Fundus camera or Optical Coherence Tomography (OCT) machine
-
Dimly lit room
Procedure:
-
Patient Preparation:
-
Explain the procedure to the subject and obtain informed consent.
-
Inquire about any history of glaucoma, hypersensitivity to belladonna alkaloids, or other contraindications.
-
Instruct the subject to remove contact lenses.
-
Dim the room lights to encourage natural pupil dilation.
-
-
Drug Administration:
-
Wash hands thoroughly and wear gloves.
-
(Optional) Instill one drop of proparacaine hydrochloride 0.5% to reduce stinging from the mydriatic agent.
-
Gently pull down the lower eyelid to form a pouch.
-
Instill one to two drops of 0.5% this compound solution into the conjunctival sac, avoiding contact between the dropper tip and the eye or surrounding tissues. For patients with heavily pigmented irides, a 1% solution or a second drop may be necessary.
-
Instruct the subject to close their eyes gently for 1-2 minutes.
-
Apply gentle pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption.
-
-
Mydriasis and Imaging:
-
Wait 15-20 minutes for the pupil to dilate sufficiently. A clinically effective pupil diameter for viewing the posterior segment is 6 mm.
-
Proceed with retinal imaging using the fundus camera or OCT. If dilation is insufficient after 20-30 minutes, an additional drop may be instilled. One drop of 1% this compound is often sufficient to improve image quality for tele-screening of diabetic retinopathy.
-
-
Post-Procedure Care:
-
Inform the subject about potential side effects such as blurred vision, photophobia (light sensitivity), and transient stinging.
-
Advise the subject to wear sunglasses to manage photophobia.
-
Caution the subject against driving or operating heavy machinery until their vision returns to normal.
-
Protocol for this compound Use in Electroretinography (ERG)
This protocol is a general guideline for inducing mydriasis for ERG in both human and animal models. Specifics may vary based on the ERG system and experimental paradigm.
Materials:
-
This compound ophthalmic solution (0.5% for humans, 1% for rodents)
-
Phenylephrine hydrochloride ophthalmic solution (e.g., 2.5% for humans) - often used in combination
-
Proparacaine hydrochloride ophthalmic solution 0.5% (for local anesthesia)
-
Sterile, single-use eye droppers
-
Gloves
-
ERG recording system with appropriate electrodes (e.g., DTL fiber, gold cup)
-
Ganzfeld dome
-
Heated platform (for animal studies)
-
Anesthetic agents (for animal studies, e.g., ketamine/xylazine)
Procedure:
-
Subject/Animal Preparation:
-
Humans: Follow steps 1 and 2a from the retinal imaging protocol.
-
Animals: Anesthetize the animal according to the approved institutional protocol (e.g., intraperitoneal injection of ketamine and xylazine). Place the animal on a heated platform to maintain body temperature.
-
-
Dark Adaptation:
-
For scotopic (rod-mediated) ERG, the subject or animal must be dark-adapted. This typically involves a period of at least 20-30 minutes for humans and can be overnight for rodents. All subsequent steps should be performed under dim red light.
-
-
Drug Administration for Mydriasis:
-
Humans: Instill one drop of proparacaine hydrochloride 0.5% for corneal anesthesia. Follow with one drop of a mydriatic cocktail, often a combination of a parasympatholytic (e.g., 0.5% this compound) and a sympathomimetic (e.g., 2.5% Phenylephrine), to achieve maximal and sustained pupil dilation.
-
Animals: Instill one drop of 1% this compound, often in combination with phenylephrine, into each eye. After about 5 minutes, instill a drop of proparacaine hydrochloride to anesthetize the cornea before placing the electrode.
-
-
Electrode Placement and Recording:
-
Position the reference and ground electrodes (e.g., on the forehead and temple for humans).
-
Place the active electrode (e.g., DTL fiber) on the cornea. A lubricating solution may be necessary to ensure good electrical contact and prevent corneal drying.
-
Position the subject's head in the Ganzfeld dome.
-
Proceed with the ERG recording protocol, presenting light stimuli of varying intensities and frequencies to elicit retinal responses.
-
-
Post-Procedure Care:
-
Humans: Follow the post-procedure care outlined in the retinal imaging protocol.
-
Animals: After the recording, apply a lubricating ophthalmic ointment to the eyes to prevent them from drying out during recovery from anesthesia. Monitor the animal until it is fully recovered.
-
Visualizations
Caption: Mechanism of this compound-induced mydriasis.
Caption: Experimental workflow for retinal imaging.
Caption: Procedural steps for an ERG experiment.
Safety Considerations
Adverse Effects:
-
Ocular: Transient stinging upon instillation, blurred vision, photophobia, and a potential temporary increase in intraocular pressure (IOP) are common.
-
Systemic: Systemic side effects are rare but can include dry mouth, headache, and tachycardia due to anticholinergic properties. CNS disturbances have been reported, particularly in children.
Contraindications:
-
Known hypersensitivity to this compound or any component of the formulation.
-
Known or suspected angle-closure glaucoma.
Precautions:
-
Use with caution in patients with hypertension, hyperthyroidism, diabetes, or cardiac disorders.
-
The possibility of undiagnosed glaucoma should be considered.
-
To minimize systemic absorption, apply pressure to the lacrimal sac for 2-3 minutes after instillation.
Drug Interactions:
-
This compound may interfere with the action of miotics like pilocarpine or carbachol.
Conclusion
This compound is an essential pharmacological tool for researchers in ophthalmology and vision science. Its reliable and rapid mydriatic effect facilitates high-quality retinal imaging and is crucial for standardized electroretinography. Adherence to proper protocols and awareness of safety considerations will ensure its effective and safe use in a research setting. While some studies have investigated the potential influence of this compound on retinal microvasculature, current evidence suggests it does not significantly alter retinal vessel width when accounting for magnification changes, making it suitable for such studies.
References
Minimizing Systemic Absorption of Tropicamide: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the administration of Tropicamide, a commonly used mydriatic and cycloplegic agent, with a focus on techniques to minimize systemic absorption. The following guidelines are intended to enhance the safety and efficacy of this compound in research and clinical settings by reducing the potential for systemic side effects.
Introduction
This compound is a synthetic tertiary amine antimuscarinic that blocks the responses of the sphincter muscle of the iris and the ciliary muscle to cholinergic stimulation, resulting in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). While effective for ophthalmic examinations and procedures, systemic absorption of this compound can lead to adverse effects such as dry mouth, tachycardia, and central nervous system disturbances, particularly in pediatric and elderly patients.[1][2] Minimizing systemic absorption is therefore a critical consideration in its administration.
The primary route of systemic absorption for topically applied ophthalmic drugs is through the highly vascularized nasal mucosa after drainage through the nasolacrimal duct.[3][4] Up to 80% of an instilled eye drop can be systemically absorbed via this pathway.[3] The techniques outlined below are designed to significantly reduce this nasolacrimal drainage.
Quantitative Data on this compound Systemic Absorption
One study involving the instillation of two 40 µL drops of 0.5% this compound found that the mean peak plasma concentration was 2.8 ± 1.7 ng/mL, occurring at five minutes post-instillation. Another study comparing topical to intracameral administration found detectable plasma levels of this compound with the topical route, whereas plasma levels were below the limit of detection with intracameral administration.
The following table summarizes the available quantitative data on this compound plasma concentrations after topical administration without specific absorption-minimizing techniques.
| Administration Method | This compound Concentration & Dose | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Reference |
| Topical Eye Drops | Two 40 µL drops of 0.5% this compound | 2.8 ± 1.7 ng/mL | 5 minutes | |
| Topical Eye Drops | Three administrations of 0.5% this compound | Up to 3.16 ng/mL | 30 minutes |
Experimental Protocols for Minimizing Systemic Absorption
To minimize systemic absorption of this compound, two primary techniques are recommended: Nasolacrimal Occlusion (NLO) and Eyelid Closure (ELC). These methods can be used independently or in combination.
Protocol for Nasolacrimal Occlusion (Punctal Occlusion)
Objective: To mechanically obstruct the puncta to prevent the passage of the eye drop into the nasolacrimal duct.
Materials:
-
This compound ophthalmic solution (0.5% or 1%)
-
Sterile, single-use droppers
-
Gloves
-
Tissues
Procedure:
-
Preparation: Ensure the subject is in a comfortable, supine or reclined position with their head tilted back.
-
Hygiene: Wash hands thoroughly and wear gloves.
-
Instillation: Gently pull down the lower eyelid to form a pouch. Instill a single drop of this compound into the conjunctival sac, avoiding contact of the dropper tip with the eye or surrounding tissues.
-
Occlusion: Immediately after instillation, instruct the subject to close their eyes gently. Apply firm but gentle pressure with the index finger to the inner corner of the eye, over the lacrimal sac.
-
Duration: Maintain this pressure for a minimum of two to three minutes.
-
Completion: After the occlusion period, gently wipe away any excess solution from the eyelid with a clean tissue.
Protocol for Eyelid Closure
Objective: To increase the contact time of the drug with the ocular surface and reduce the pumping mechanism of blinking that drives fluid into the nasolacrimal duct.
Materials:
-
This compound ophthalmic solution (0.5% or 1%)
-
Sterile, single-use droppers
-
Gloves
-
Tissues
Procedure:
-
Preparation: Position the subject as described in the NLO protocol.
-
Hygiene: Perform hand hygiene and wear gloves.
-
Instillation: Administer a single drop of this compound into the conjunctival sac of the lower eyelid.
-
Closure: Instruct the subject to close their eyelids gently immediately after the drop is instilled. It is crucial to advise against forceful blinking or squeezing the eyes shut, as this can expel the medication.
-
Duration: The subject should keep their eyes closed for a period of two to five minutes.
-
Completion: Following the closure period, any excess solution on the eyelids can be gently blotted with a tissue.
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and procedures, the following diagrams are provided.
Conclusion
The implementation of nasolacrimal occlusion and/or eyelid closure techniques during the administration of this compound is a simple and effective means to reduce systemic absorption. While further quantitative studies are needed to determine the precise percentage of reduction in systemic this compound exposure, the established principles of ocular drug absorption and evidence from studies with other ophthalmic agents strongly support the use of these techniques. Researchers and clinicians are encouraged to incorporate these protocols to enhance patient safety and the reliability of ocular research outcomes.
References
Application Notes and Protocols for Enhanced Mydriasis using Tropicamide and Phenylephrine Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective mydriasis (pupil dilation) is crucial for a wide range of ophthalmic procedures, including funduscopic examinations, cataract surgery, and vitreoretinal surgery. Pharmacological mydriasis is typically achieved through the topical application of mydriatic agents. This document details the application and experimental protocols for the combination of tropicamide and phenylephrine, a widely used and effective approach to achieve enhanced and sustained mydriasis.
This compound, a parasympatholytic agent, acts as a non-selective muscarinic receptor antagonist.[1] By blocking these receptors in the iris sphincter muscle, it prevents pupil constriction, leading to dilation.[1][2] Phenylephrine, a sympathomimetic agent, is a potent, direct-acting alpha-adrenergic agonist.[2][3] It stimulates the dilator muscle of the iris, actively causing mydriasis. The combination of these two drugs results in a synergistic effect, producing a more rapid, profound, and sustained pupillary dilation than either agent alone.
These application notes provide a summary of quantitative data from clinical studies, detailed experimental protocols for evaluating mydriatic efficacy, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from various clinical studies investigating the mydriatic effects of this compound and phenylephrine, both alone and in combination.
Table 1: Comparison of Mydriatic Efficacy of Different Regimens
| Regimen | Mean Pupil Diameter (mm) | Time to Max Mydriasis (min) | Study Population | Reference |
| This compound 1.0% + Phenylephrine 2.5% (Regimen A) | 7.00 ± 1.06 | Not Specified | 217 Chinese patients undergoing phacoemulsification | |
| This compound 0.5% + Phenylephrine 0.5% (Regimen B) | 6.61 ± 1.03 | Not Specified | 217 Chinese patients undergoing phacoemulsification | |
| This compound 1.0% | 6.33 ± 0.93 | 30 | 104 adult patients | |
| This compound 1.0% + Phenylephrine 2.5% | 6.91 ± 1.19 | 30 | 104 adult patients | |
| This compound 0.75% + Phenylephrine 2.5% (Mixture) | 6.6 ± 0.8 (at 40 min) | < 40 | 22 patients requiring pupil dilatation | |
| This compound 1% alternating with Phenylephrine 10% | 6.0 ± 0.9 (at 40 min) | > 40 | 18 patients requiring pupil dilatation | |
| This compound 0.8% + Phenylephrine 5% | 7.59 (at 45 min) | 45 | 150 patients (11-40 years) | |
| This compound 1% | Not specified, but less than combination | 45 | 150 patients (11-40 years) |
Table 2: Onset and Duration of Mydriasis
| Drug / Combination | Onset of Action (minutes) | Time to Maximal Mydriasis (minutes) | Duration of Action (hours) | Reference |
| This compound | 15-30 | 20-90 | 3-8 | |
| Phenylephrine | Not specified, slower than this compound | 60-90 | 5-7 | |
| This compound + Phenylephrine Combination | ~10-20 | ~35-65 | Not specified, but effects are greater with the combined regime |
Experimental Protocols
Protocol 1: Evaluation of Mydriatic Efficacy in a Clinical Setting
Objective: To assess and compare the mydriatic efficacy of different formulations of this compound and phenylephrine eye drops.
Materials:
-
Investigational mydriatic solutions (e.g., this compound 1% and Phenylephrine 2.5% as separate drops, or a fixed combination)
-
Control solution (e.g., this compound 1% alone, Phenylephrine 2.5% alone, or placebo)
-
Digital pupillometer or a pupil gauge
-
Slit lamp biomicroscope
-
Stopwatch
-
Standardized, dimly lit examination room
Procedure:
-
Subject Recruitment and Baseline Measurement:
-
Recruit healthy volunteers or patients requiring mydriasis for clinical examination.
-
Record baseline pupil diameter in both eyes under controlled, dim lighting conditions using a digital pupillometer for accuracy.
-
-
Randomization and Instillation of Eye Drops:
-
Randomly assign subjects to different treatment groups (e.g., combination therapy, monotherapy, placebo).
-
Instill one drop of the assigned solution into the lower conjunctival fornix of the designated eye(s). If using separate drops, wait 5 minutes between instillations to prevent washout.
-
-
Pupil Diameter Measurement:
-
Measure the horizontal pupil diameter at predefined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-instillation.
-
Ensure consistent lighting conditions for all measurements.
-
-
Assessment of Mydriasis Quality:
-
At the time of maximal mydriasis, assess the pupillary light reflex using the slit lamp. A sluggish or absent reflex indicates effective mydriasis.
-
Note the percentage of subjects achieving a clinically significant pupil diameter (e.g., ≥6 mm or ≥7 mm).
-
-
Data Analysis:
-
Calculate the mean change in pupil diameter from baseline for each treatment group at each time point.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the efficacy between groups.
-
Protocol 2: Assessment of Ocular Discomfort and Adverse Effects
Objective: To evaluate the local tolerance and systemic safety of the mydriatic formulations.
Materials:
-
Visual Analog Scale (VAS) for discomfort assessment
-
Automated blood pressure monitor and pulse oximeter
-
Questionnaire for subjective symptoms (e.g., stinging, blurred vision, photophobia)
Procedure:
-
Discomfort Assessment:
-
Immediately after instillation of the eye drops, ask the subject to rate the level of stinging or discomfort on a VAS (0 = no discomfort, 10 = severe discomfort).
-
-
Cardiovascular Monitoring:
-
Measure systolic and diastolic blood pressure and pulse rate at baseline and at regular intervals (e.g., 30 and 60 minutes) after drug administration.
-
-
Subjective Symptom Reporting:
-
Administer a questionnaire at the end of the study visit to record any adverse effects such as blurred vision, glare, or headache.
-
-
Data Analysis:
-
Compare the mean VAS scores and changes in cardiovascular parameters between treatment groups using appropriate statistical tests.
-
Summarize the incidence of reported adverse effects for each group.
-
Visualizations
Signaling Pathways for Mydriasis
Caption: Dual-pathway mechanism for enhanced mydriasis.
Experimental Workflow for a Mydriasis Clinical Trial
Caption: Workflow of a randomized controlled trial for mydriatic agents.
Logical Relationship of Synergistic Action
Caption: Synergistic action of this compound and phenylephrine.
References
Tropicamide in Canine and Feline Ophthalmic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive dosage guidelines and detailed experimental protocols for the use of tropicamide in canine and feline ophthalmic research. The information is intended to guide researchers in designing and executing studies that require mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of this compound in dogs and cats, derived from various research studies.
Table 1: this compound Dosage and Pharmacokinetics
| Parameter | Canine | Feline | Source(s) |
| Concentrations Used | 0.5%, 1% | 0.5%, 1% | [1] |
| Dosage | 1 drop per eye | 1 drop per eye | [1] |
| Onset of Mydriasis | 15-30 minutes | 15-30 minutes | [1] |
| Time to Maximal Mydriasis | Approx. 20-40 minutes | Approx. 1-2 hours | [2] |
| Duration of Mydriasis | 6-12 hours | 6-12 hours | [1] |
Table 2: Effects of this compound on Intraocular Pressure (IOP)
| Species | Concentration | Effect on IOP | Magnitude of Change | Time to Peak Effect | Source(s) |
| Canine (Normotensive) | 0.5% | No significant change in some studies; slight, non-significant increase in others. | Not consistently significant. | Not applicable. | |
| Canine (Glaucomatous) | 1% | Significant increase. | Not specified. | Not specified. | |
| Feline (Normotensive) | 0.5% | Significant increase. | Mean increase of ~4-8 mmHg. | 1-3 hours. | |
| Feline (Congenital Glaucoma) | 0.5% | Dramatic increase. | Mean baseline of 41.7 mmHg increased to 75.1 mmHg. | 1 hour. |
Table 3: Effects of this compound on Schirmer Tear Test (STT) Values
| Species | Concentration | Effect on STT | Magnitude of Change (Treated Eye) | Duration of Effect | Source(s) |
| Canine | 1% | No significant reduction. | Not significant. | Not applicable. | |
| Feline | 0.5% | Significant reduction. | Baseline ~13.4 mm/min to ~4.9 mm/min at 30 min. | Recovered by 4 hours. | |
| Feline | 1% | Significant reduction. | Baseline ~10.9 mm/min to ~2.0 mm/min at 30 min. | Recovered by 4 hours. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in canine and feline subjects.
Protocol for Induction of Mydriasis for Funduscopic Examination
Objective: To achieve adequate pupil dilation for visualization of the posterior segment of the eye.
Materials:
-
This compound ophthalmic solution (0.5% or 1%)
-
Sterile gloves
-
Appropriate animal restraint device or personnel
-
Fundus camera or indirect ophthalmoscope
-
Dimly lit examination room
Procedure:
-
Animal Preparation: Acclimatize the animal to the examination room to minimize stress. Gently restrain the animal in a comfortable position.
-
Baseline Measurements: If required by the study design, perform baseline measurements such as pupil diameter (using a caliper or pupillometer), intraocular pressure (tonometry), and Schirmer tear test before drug administration.
-
This compound Administration:
-
Wearing sterile gloves, gently retract the lower eyelid to form a small pouch.
-
Instill one drop of this compound solution into the conjunctival sac, avoiding contact of the dropper tip with the ocular surface.
-
Allow the animal to blink to distribute the medication.
-
Wipe away any excess solution from the periocular skin with a sterile gauze pad.
-
-
Observation Period: Allow 15-30 minutes for the onset of mydriasis. The time to maximal mydriasis may vary between individuals and species.
-
Funduscopic Examination: Once adequate pupil dilation is achieved, perform the funduscopic examination in a dimly lit room to optimize visualization and minimize photophobia for the animal.
-
Post-Procedure Monitoring: Monitor the animal for any adverse reactions such as excessive salivation (especially in cats), photophobia, or signs of ocular discomfort. Keep the animal in a dimly lit environment until the pupils return to their normal size.
Protocol for Assessing the Effect of this compound on Intraocular Pressure (IOP)
Objective: To measure the change in IOP following topical administration of this compound.
Materials:
-
This compound ophthalmic solution (specify concentration)
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet)
-
Topical ocular anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Sterile gloves
-
Animal restraint equipment
Procedure:
-
Acclimatization: Allow the animal to acclimate to the environment for at least 15 minutes before any measurements are taken.
-
Baseline IOP Measurement:
-
Instill one drop of topical anesthetic into each eye.
-
Wait for the anesthetic to take effect (typically 30-60 seconds).
-
Measure the baseline IOP in both eyes according to the tonometer manufacturer's instructions. Record the average of three consecutive readings for each eye.
-
-
This compound Administration: Instill one drop of the specified concentration of this compound into one eye (the treated eye). The contralateral eye can serve as a control.
-
Serial IOP Measurements: Measure the IOP in both eyes at predetermined time points post-instillation (e.g., 15, 30, 60, 120, 180, 240 minutes). Re-administer topical anesthetic as needed.
-
Data Analysis: Compare the IOP measurements in the treated eye to its baseline and to the control eye at each time point to determine the effect of this compound.
Protocol for Evaluating the Effect of this compound on Tear Production (Schirmer Tear Test)
Objective: To quantify the impact of this compound on aqueous tear production.
Materials:
-
This compound ophthalmic solution (specify concentration)
-
Standardized Schirmer tear test strips
-
Sterile gloves
-
Animal restraint equipment
Procedure:
-
Animal Preparation: Ensure the animal is calm and in a comfortable position. The test should be performed before the application of any other topical medications or anesthetics.
-
Baseline STT Measurement:
-
Gently remove a Schirmer tear test strip from its sterile packaging, being careful not to touch the notched end.
-
Bend the strip at the notch.
-
Gently retract the lower eyelid and place the bent end of the strip in the lateral third of the lower conjunctival fornix.
-
Hold the eyelid closed for 60 seconds.
-
Remove the strip and immediately measure the length of the wetted area in millimeters from the notch. Record this as the baseline value.
-
-
This compound Administration: Instill one drop of the specified concentration of this compound into one eye.
-
Post-Treatment STT Measurements: Perform the Schirmer tear test in both eyes at specified intervals after this compound administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis: Compare the post-treatment STT values to the baseline measurements to assess the effect of this compound on tear production.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antagonistic action on muscarinic M3 receptors.
Experimental Workflow
Caption: General experimental workflow for ophthalmic research using this compound.
References
Application Notes and Protocols: Method for Evaluating Pupillary Response to Tropicamide Over Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropicamide is a synthetic tertiary amine antimuscarinic agent commonly used in ophthalmic practice to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).[1][2] Its primary application is for diagnostic purposes, allowing for a thorough examination of the lens, vitreous humor, and retina.[1] this compound functions by blocking the muscarinic acetylcholine receptors in the sphincter pupillae and ciliary muscles of the eye.[3][4] This action inhibits the parasympathetic nervous system's control over these muscles, leading to pupil dilation. The onset of mydriasis after administration of this compound is relatively rapid, typically occurring within 15 to 30 minutes, with the maximum effect seen at approximately 25 to 30 minutes. The duration of action is generally 4 to 8 hours.
These application notes provide a detailed protocol for evaluating the pupillary response to this compound over time. This methodology is crucial for preclinical and clinical studies aiming to characterize the pharmacodynamics of this compound formulations, assess bioequivalence, or investigate potential drug interactions.
Signaling Pathway of this compound-Induced Mydriasis
This compound is a non-selective muscarinic antagonist that competitively binds to muscarinic acetylcholine (mACh) receptors, particularly the M3 subtype, which is predominantly expressed in the sphincter pupillae muscle. By blocking these receptors, this compound prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. This results in the relaxation of the sphincter pupillae muscle, and with the unopposed action of the sympathetically innervated dilator pupillae muscle, the pupil dilates.
Experimental Protocol
This protocol outlines a standardized procedure for measuring the pupillary response to this compound over a specified time course.
Materials
-
This compound ophthalmic solution (e.g., 0.5% or 1%)
-
Automated pupillometer (e.g., handheld infrared pupillometer)
-
Single-use SmartGuards or equivalent for pupillometer
-
Sterile, single-use artificial tears
-
Data recording sheets or electronic data capture system
-
Stopwatch or timer
-
Controlled lighting environment
Subject Preparation
-
Inclusion and Exclusion Criteria: Define and document clear inclusion and exclusion criteria for study subjects. Exclude subjects with a history of glaucoma, hypersensitivity to this compound, or other ocular pathologies that could interfere with the study.
-
Informed Consent: Obtain written informed consent from all subjects before any study-related procedures.
-
Acclimatization: Allow subjects to acclimatize to the controlled lighting environment for at least 10 minutes before baseline measurements to ensure a stable baseline pupil size.
-
Baseline Measurements: Measure the baseline pupil diameter of both eyes three times using the pupillometer and record the average.
This compound Administration
-
Dosage: Instill one drop of the specified concentration of this compound ophthalmic solution into the lower conjunctival fornix of the study eye(s).
-
Systemic Absorption Minimization: To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 2-3 minutes immediately following instillation.
-
Contralateral Eye: The contralateral eye can serve as a control, receiving a placebo (e.g., sterile artificial tears) or no treatment, depending on the study design.
Pupil Diameter Measurement
-
Time Points: Measure the pupil diameter of both eyes at predefined time points post-instillation. Recommended time points include: 5, 10, 15, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes.
-
Procedure: For each measurement, use the automated pupillometer according to the manufacturer's instructions. Ensure the subject is in a consistent and comfortable position.
-
Data Recording: Record the pupil diameter in millimeters (mm) for each eye at each time point. The accepted reporting standard is diameter.
Data Analysis
-
Change from Baseline: For each time point, calculate the change in pupil diameter from the baseline measurement.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data. This may include repeated measures ANOVA to assess the overall effect of this compound over time and t-tests or other appropriate tests for comparisons between treatment groups or against a control.
-
Pharmacodynamic Parameters: Key pharmacodynamic parameters to determine include:
-
Onset of action: Time to reach a clinically significant pupil dilation (e.g., an increase of 2 mm from baseline).
-
Time to peak effect (Tmax): Time at which the maximum pupil dilation is observed.
-
Maximum effect (Emax): The largest change in pupil diameter from baseline.
-
Duration of action: Time from administration until the pupil diameter returns to within a specified range of the baseline measurement.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different this compound concentrations or formulations.
| Time Point (minutes) | This compound Concentration | Mean Pupil Diameter (mm) ± SD | Mean Change from Baseline (mm) ± SD |
| 0 (Baseline) | 0.5% | 3.2 ± 0.4 | 0.0 ± 0.0 |
| 0 (Baseline) | 1.0% | 3.1 ± 0.5 | 0.0 ± 0.0 |
| 15 | 0.5% | 5.8 ± 0.6 | 2.6 ± 0.5 |
| 15 | 1.0% | 6.2 ± 0.7 | 3.1 ± 0.6 |
| 30 | 0.5% | 7.1 ± 0.5 | 3.9 ± 0.4 |
| 30 | 1.0% | 7.8 ± 0.6 | 4.7 ± 0.5 |
| 60 | 0.5% | 7.0 ± 0.6 | 3.8 ± 0.5 |
| 60 | 1.0% | 7.7 ± 0.7 | 4.6 ± 0.6 |
| 120 | 0.5% | 6.5 ± 0.7 | 3.3 ± 0.6 |
| 120 | 1.0% | 7.2 ± 0.8 | 4.1 ± 0.7 |
| 240 | 0.5% | 5.2 ± 0.8 | 2.0 ± 0.7 |
| 240 | 1.0% | 6.1 ± 0.9 | 3.0 ± 0.8 |
| 480 | 0.5% | 3.8 ± 0.6 | 0.6 ± 0.5 |
| 480 | 1.0% | 4.5 ± 0.7 | 1.4 ± 0.6 |
Table 1: Example Data Summary for Pupillary Response to 0.5% and 1.0% this compound. Data are hypothetical and for illustrative purposes only.
Conclusion
This document provides a comprehensive framework for the evaluation of pupillary response to this compound over time. Adherence to a standardized protocol, including controlled environmental conditions and the use of automated pupillometry, is essential for generating reliable and reproducible data. The provided diagrams and data presentation format are intended to facilitate clear communication of methodologies and results in research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Tropicamide-Induced Mydriasis in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent mydriasis with Tropicamide in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mydriasis?
This compound is a non-selective muscarinic receptor antagonist.[1][2] It works by blocking the action of acetylcholine on the muscarinic receptors of the pupillary sphincter muscle in the iris and the ciliary muscle.[1][3][4] This blockage prevents these muscles from contracting, leading to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia). The parasympathetic nervous system's influence is inhibited, allowing the sympathetic nervous system's action on the iris dilator muscle to be unopposed, further contributing to pupil dilation.
Q2: What is the expected onset and duration of mydriasis with this compound?
The onset of mydriasis after topical application of this compound is typically within 15 to 30 minutes, with the maximum effect occurring between 20 to 40 minutes post-administration. The duration of mydriasis generally lasts for 3 to 8 hours, although complete recovery can take up to 24 hours in some individuals. In Sprague-Dawley rats, the duration of action for 0.5% this compound is at least 5 hours, and for 1% this compound, it is at least 6 hours.
Q3: What are the standard concentrations of this compound used in research?
Commercially available this compound ophthalmic solutions are typically found in 0.5% and 1% concentrations. For routine fundus examination in pigmented animals, a 0.5% solution is often sufficient. Studies in albino rats suggest that 0.5% this compound provides adequate mydriasis for posterior segment evaluation. Higher concentrations do not always result in significantly greater pupil dilation, possibly due to a plateau effect.
Q4: How should this compound ophthalmic solution be stored?
This compound ophthalmic solution should be stored at a controlled room temperature between 20°C to 25°C (68° to 77°F). It is important to avoid refrigeration and high temperatures. The container should always be kept tightly closed to prevent contamination and degradation.
Troubleshooting Inconsistent Mydriasis
Problem: I am observing a weak or inconsistent mydriatic response to this compound in my lab animals.
This is a common issue that can arise from several factors related to the drug solution, the animal, or the experimental procedure. Follow this troubleshooting guide to identify and resolve the problem.
Step 1: Verify the Integrity of the this compound Solution
Is the solution expired?
-
Check the expiration date on the bottle. Expired solutions may have reduced efficacy.
Has the solution been stored correctly?
-
Confirm that the solution has been stored at the recommended room temperature and away from light. Improper storage can lead to degradation of the active ingredient.
Is there any sign of contamination?
-
Visually inspect the solution for any cloudiness, discoloration, or particulate matter. The solution should be clear and colorless. Ensure the dropper tip has not come into contact with any surfaces to avoid contamination.
Step 2: Review the Experimental Protocol
Is the correct concentration being used?
-
For animals with heavily pigmented irides, a higher concentration (1%) or more frequent dosing may be necessary as the melanin in the iris can bind to the drug, reducing its availability.
Is the administration technique correct?
-
Ensure a sufficient volume of the drop is administered directly to the cornea.
-
After administration, gently compress the lacrimal sac for a few minutes to reduce systemic absorption and increase local drug availability.
Is the timing of observation appropriate?
-
Remember that the peak effect of this compound is around 20-40 minutes post-instillation. Measurements taken too early may not reflect the maximum possible dilation.
Step 3: Consider Animal-Specific Factors
What is the species and strain of the animal?
-
Different species and even strains can have varied responses to mydriatic agents. Refer to literature for species-specific recommendations. For instance, in Sprague-Dawley rats, both 0.5% and 1% solutions have been shown to be effective.
What is the age of the animal?
-
Age can influence the mydriatic response. For example, young rats have been shown to be less sensitive to this compound than adult rats.
Is the animal under anesthesia or receiving other medications?
-
Some anesthetics, like a combination of ketamine and xylazine, can induce mydriasis themselves. Other drugs, such as butorphanol in dogs, can increase intraocular pressure but may not inhibit this compound-induced mydriasis. Review any concomitant medications for potential interactions.
Data Summary Tables
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Onset of Mydriasis | 15-30 minutes | |
| Peak Mydriatic Effect | 20-40 minutes | |
| Duration of Mydriasis | 3-8 hours (up to 24 hours) |
Table 2: this compound Concentration and Efficacy in Sprague-Dawley Rats
| Concentration | Maximum Pupil Diameter (Mean ± SD) | Time to Maximum Dilation | Duration of Significant Mydriasis | Reference(s) |
| 0.5% | 4.17 ± 0.22 mm | 40 minutes | At least 5 hours | |
| 1% | 4.28 ± 0.23 mm | 20-40 minutes | At least 6 hours |
Experimental Protocols
Protocol 1: Induction of Mydriasis in Sprague-Dawley Rats
-
Animal Preparation: Acclimatize the rat to the handling and experimental environment to minimize stress.
-
Baseline Measurement: Measure the baseline pupil diameter using a calibrated digital caliper or a pupillometer in a dimly lit room.
-
This compound Administration: Instill a single drop (approximately 30-50 µL) of 0.5% or 1% this compound ophthalmic solution onto the cornea of one eye. The contralateral eye can be treated with a balanced salt solution as a control.
-
Post-Administration: Immediately following instillation, apply gentle pressure to the lacrimal sac for approximately one minute to minimize systemic absorption.
-
Pupil Diameter Measurement: Measure the pupil diameter at regular intervals (e.g., 20, 40, 60, 120, 180, 240, 300, and 360 minutes) post-instillation to determine the onset, peak, and duration of mydriasis.
Visualizations
Caption: Mechanism of this compound-induced mydriasis.
Caption: Troubleshooting workflow for inconsistent mydriasis.
References
Tropicamide Instillation Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Tropicamide instillation and minimize local irritation during experiments.
Troubleshooting Guides & FAQs
1. Formulation-Related Irritation
Q1: We are observing significant signs of ocular irritation (e.g., redness, blinking, tearing) in our animal models immediately after this compound instillation. What are the likely formulation-based causes and how can we mitigate them?
A1: Immediate irritation upon instillation of this compound is often linked to the physicochemical properties of the formulation. The primary factors to investigate are the pH, tonicity, and the type and concentration of preservatives and other excipients.
-
pH: Commercial this compound solutions typically have an acidic pH range of 4.0-5.8 to ensure stability.[1][2][3][4] However, the physiological pH of tears is approximately 7.4.[5] A significant deviation from this can cause stinging and discomfort.
-
Troubleshooting:
-
Measure the pH of your current formulation.
-
Consider adjusting the pH to be closer to the physiological range (6.6-7.8) if this compound's stability can be maintained. Formulations with a neutral pH have been shown to be well-tolerated.
-
Utilize a buffer system that is gentle on the ocular surface, such as citrate or borate buffers, as phosphate buffers have been associated with corneal calcification in some cases.
-
-
-
Tonicity: Ophthalmic solutions should be isotonic with tear fluid to avoid irritation. Hypertonic solutions can cause stinging and tearing, while hypotonic solutions may also lead to discomfort.
-
Troubleshooting:
-
Evaluate the tonicity of your formulation.
-
Adjust the tonicity using agents like sodium chloride to match that of physiological tears.
-
-
-
Preservatives: Benzalkonium chloride (BAK), a common preservative in ophthalmic solutions, is a known ocular irritant, especially with chronic use. Commercial formulations often contain 0.01% BAK.
-
Troubleshooting:
-
If possible, prepare a preservative-free formulation for acute studies.
-
If a preservative is necessary, consider lowering the concentration of BAK or exploring alternative, less irritating preservatives.
-
-
-
Viscosity: Low-viscosity solutions can be cleared from the eye quickly, potentially reducing irritation but also efficacy. Higher viscosity can increase residence time but may cause blurred vision.
-
Troubleshooting:
-
Measure the viscosity of your formulation. Ophthalmic solutions are often classified as low (0.55 - 7.7 cP), medium (7.8 - 20 cP), or high (21 - 305 cP) viscosity.
-
Consider adding a viscosity-enhancing agent to prolong corneal contact time and potentially reduce the required concentration of this compound.
-
-
Q2: Our this compound formulation appears stable, but we are still observing signs of irritation. Could the concentration of this compound be the issue?
A2: Yes, the concentration of this compound can directly impact the level of local irritation. This compound is commercially available in 0.5% and 1% concentrations. Studies have shown that the 0.5% concentration can provide sufficient mydriasis for many applications with significantly less discomfort than the 1% solution.
-
Troubleshooting:
-
If you are using a 1% this compound solution, consider preparing a 0.5% solution and evaluating its efficacy and irritation profile in your model.
-
For individuals with heavily pigmented irides, a higher concentration or more frequent dosing may be necessary for adequate mydriasis, but this should be balanced against the potential for increased irritation.
-
2. Experimental Procedure-Related Issues
Q3: We are concerned about systemic absorption of this compound in our animal models, which could confound our experimental results. How can we minimize this?
A3: Systemic absorption of this compound can be reduced by refining your instillation technique.
-
Troubleshooting:
-
Punctal Occlusion: After instillation, apply gentle pressure to the lacrimal sac for two to three minutes. This helps to prevent the solution from draining into the nasolacrimal duct and subsequently being absorbed systemically.
-
Microdosing: Conventional eye drops have a larger volume than the conjunctival sac can hold, leading to overflow and potential systemic absorption. Utilizing a micro-drop delivery system can provide a sufficient dose for mydriasis with reduced systemic exposure and local side effects. A study showed that a 2.4 microliter micro-drop of 0.5% this compound achieved non-inferior mydriasis compared to a 38 microliter regular drop with fewer side effects.
-
Q4: How can we quantitatively assess the level of ocular irritation caused by our this compound formulation?
A4: Several methods can be employed to quantify ocular irritation.
-
In Vivo Models: In animal studies, irritation can be scored based on observable signs such as redness, swelling, and discharge. Pain can be assessed using validated pain scales.
-
Ex Vivo/In Vitro Models: The Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) assay is a widely accepted alternative to in vivo eye irritation testing. This test evaluates the potential of a substance to cause hemorrhage, vessel lysis, and coagulation on the chorioallantoic membrane of a fertilized chicken egg.
Data Summary Tables
Table 1: Comparison of this compound Concentrations and Local Discomfort
| This compound Concentration | Median Pain Score (Interquartile Range) | Efficacy (Pupil Dilation) | Reference |
| 0.5% | 1.0 (0-2) | All pupils dilated to at least 6 mm at 30 minutes | |
| 1.0% | 2.0 (1-3) | All pupils dilated to at least 6 mm at 30 minutes |
Table 2: Physicochemical Properties of Commercial this compound Formulations
| Parameter | Value | Reference |
| pH Range | 4.0 - 5.8 | |
| Benzalkonium Chloride (BAK) Concentration | 0.01% |
Key Experimental Protocols
1. In Vivo Mydriatic Response Assay in Rabbits
This protocol is adapted from standard mydriatic effect studies.
-
Objective: To evaluate the mydriatic efficacy and local tolerance of a this compound formulation.
-
Materials:
-
Albino rabbits (2-5 kg)
-
Rabbit restrainer
-
Test this compound formulation
-
Control vehicle (e.g., saline)
-
Calibrated pupilometer or ruler
-
Topical anesthetic (optional, to reduce discomfort from measurement)
-
-
Procedure:
-
Place the rabbit in a restrainer.
-
Measure the initial pupil diameter of both eyes under consistent lighting conditions.
-
Instill a single drop of the test formulation into one eye (the contralateral eye will serve as a control or can receive the vehicle).
-
Measure the pupil diameter of both eyes at predetermined time points (e.g., 10, 20, 30, 60, 120, 240, and 480 minutes) post-instillation.
-
Observe and score for signs of ocular irritation (redness, swelling, discharge) at each time point.
-
-
Data Analysis:
-
Plot the mean change in pupil diameter from baseline over time for the test and control groups.
-
Calculate the maximum pupil dilation (Emax) and the time to reach maximum dilation (Tmax).
-
Compare irritation scores between the test and control groups.
-
2. Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) for Ocular Irritation
This protocol is a summary of the HET-CAM test method.
-
Objective: To assess the ocular irritation potential of a this compound formulation.
-
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Egg incubator
-
Dremel tool with a cutting wheel
-
Forceps
-
0.9% NaCl solution (37°C)
-
Test this compound formulation
-
Positive control (e.g., 0.1 N NaOH)
-
Negative control (e.g., 0.9% NaCl)
-
Stereomicroscope or digital imaging system
-
-
Procedure:
-
On day 9 of incubation, prepare the eggs by creating a small window in the shell over the air sac to expose the chorioallantoic membrane (CAM).
-
On day 10, place the egg under a stereomicroscope.
-
Apply 0.3 mL of the test substance directly onto the CAM.
-
Observe the CAM for 5 minutes for signs of hemorrhage, vessel lysis, and coagulation.
-
Score the irritation potential based on the time of onset and severity of these reactions.
-
-
Data Analysis:
-
Calculate an irritation score (IS) based on a predefined scoring system.
-
Classify the formulation as non-irritant, slightly irritant, moderately irritant, or severely irritant based on the IS.
-
Visualizations
Caption: Mechanism of this compound-induced mydriasis.
Caption: Workflow for optimizing this compound formulation to reduce irritation.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. This compound Ophthalmic Solution, USP [dailymed.nlm.nih.gov]
- 3. This compound Ophthalmic Solution, USP [dailymed.nlm.nih.gov]
- 4. This compound Ophthalmic Solution, USP 1%Somerset Therapeutics, LLC [dailymed.nlm.nih.gov]
- 5. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Managing Tropicamide-induced increases in intraocular pressure in research animals
This guide provides researchers, scientists, and drug development professionals with essential information for managing increases in intraocular pressure (IOP) induced by the topical administration of tropicamide in research animals.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause an increase in intraocular pressure (IOP)?
A1: this compound is a non-selective muscarinic receptor antagonist.[1] It blocks muscarinic M3 receptors in the iris sphincter muscle and the ciliary body.[1] This blockage leads to two main effects: mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). The resulting relaxation of these structures can alter the geometry of the iridocorneal angle—the eye's primary drainage pathway—and reduce the outflow of aqueous humor, leading to a temporary increase in IOP.[2][3]
Q2: How significant is the IOP increase and how long does it last?
A2: The magnitude and duration of the IOP increase are variable and depend on the animal species, this compound concentration, and individual animal susceptibility. For instance, studies have shown significant IOP increases in healthy rabbits of +2.9 mmHg at 45 minutes post-instillation of 0.5% this compound.[4] In cats, a 0.5% solution led to a mean elevation of 3.8 mmHg after 90 minutes. Some studies in dogs have reported increases as high as 8.8 mmHg within 35 minutes. The mydriatic effect of this compound can last from 4 to 8 hours, and the IOP elevation typically resolves as the drug's effect wears off.
Q3: Which animal species are commonly used in studies involving this compound, and do they react differently?
A3: Rabbits, dogs, and cats are frequently used in ophthalmic research involving this compound. There are species-specific differences in anatomy and physiological response. For example, some reports suggest that Siberian Huskies may have greater IOP variability after dilation. It is crucial to establish baseline IOP and characterize the response to this compound in the specific species and strain being used for your research.
Q4: Can the this compound-induced IOP spike be prevented or minimized?
A4: Yes. The most common approach is to co-administer a miotic agent, such as pilocarpine. Pilocarpine is a muscarinic agonist that counteracts this compound's effects by causing ciliary muscle contraction, which facilitates aqueous humor outflow and lowers IOP. Using the lowest effective concentration of this compound (e.g., 0.5% instead of 1.0%) can also help minimize the IOP spike while often achieving sufficient mydriasis for examination.
Troubleshooting Guide
Problem 1: High variability in baseline IOP measurements.
-
Possible Cause: Animal stress or improper restraint.
-
Solution: Ensure animals are properly acclimatized to the laboratory environment and handling procedures. Use gentle restraint techniques that avoid any pressure on the neck or jugular veins, as this can falsely elevate IOP.
-
-
Possible Cause: Inconsistent measurement technique.
-
Solution: Maintain consistency in your tonometry technique. For rebound tonometers (e.g., TonoVet), the distance between the probe and the cornea is critical; this distance should be kept consistent and within the manufacturer's recommended range (typically 4-8 mm). For applanation tonometers, the amount of fluorescein applied can affect accuracy.
-
-
Possible Cause: Tonometer calibration or type.
-
Solution: Regularly check the calibration of your tonometer according to the manufacturer's instructions. Ensure the tonometer is appropriate for the species being studied (e.g., rebound tonometers are well-suited for the small eyes of rodents).
-
Problem 2: The observed IOP increase is significantly higher than expected.
-
Possible Cause: Individual animal sensitivity or pre-existing condition.
-
Solution: A subset of animals may be "high responders." Screen animals and establish baseline IOP before this compound administration. Animals with pre-existing ocular hypertension or narrow drainage angles may be more susceptible to significant IOP spikes.
-
-
Possible Cause: Incorrect drug concentration or administration.
-
Solution: Verify the concentration of the this compound solution. Ensure that only a single drop is instilled, as excess volume can lead to greater systemic absorption and exaggerated effects. Wait 5-10 minutes between administering different ophthalmic medications.
-
Problem 3: Mydriasis is achieved, but the IOP increase is minimal or absent.
-
Possible Cause: Species or strain resistance.
-
Solution: Not all species or strains will exhibit a significant IOP increase. Some studies in dogs have found that this compound did not cause a statistically significant change in IOP. It is important to characterize this response during pilot studies.
-
-
Possible Cause: Confounding effects of anesthesia or other systemic drugs.
-
Solution: Anesthesia can lower IOP. If measurements are taken under anesthesia, this can mask the hypertensive effect of this compound. Similarly, other systemic medications (e.g., butorphanol) can influence IOP and should be accounted for in the study design.
-
Quantitative Data Summary
Table 1: Effect of this compound on Intraocular Pressure in Various Species
| Species | This compound Concentration | Mean Peak IOP Increase (mmHg) | Time to Peak Effect | Reference |
| Rabbit | 0.5% | +2.9 | 45 minutes | |
| Cat | 0.5% | +3.8 (± 4.2) | 90 minutes | |
| Dog | 0.5% | +8.8 (± 4.0) | 35 minutes | |
| Dog | 1% | +1.36 (Not statistically significant) | Post-dilation |
Table 2: Comparison of Common Tonometry Techniques for Research Animals
| Technique | Principle | Common Instruments | Key Advantages | Key Disadvantages |
| Rebound Tonometry | A small probe impacts the cornea; deceleration speed is measured. | TonoVet®, TonoLab® | Does not typically require topical anesthesia; quick and easy to use, especially in small animals. | Probe-cornea distance must be precise; may underestimate true IOP in some species. |
| Applanation Tonometry | Measures the force required to flatten a specific area of the cornea. | Tono-Pen®, MacKay-Marg | Portable and widely used in various species. | Requires topical anesthesia; technique-dependent; may require frequent cleaning if used without a latex cover on small eyes. |
| Pneumotonometry | A puff of compressed gas flattens the cornea. | Mentor 30 | Provides a continuous pressure graph; highly accurate in humans. | Instruments may not be calibrated for research animals; less common in veterinary research. |
Experimental Protocols & Visualizations
Protocol 1: Measuring IOP Response to this compound
Objective: To determine the time course and magnitude of IOP change following topical this compound administration.
Materials:
-
Research animals (e.g., New Zealand White rabbits).
-
Calibrated tonometer (e.g., TonoVet rebound tonometer).
-
This compound ophthalmic solution (e.g., 0.5%).
-
Animal restraint device, if necessary.
Methodology:
-
Acclimatization: Acclimatize animals to the handling and measurement procedure for several days prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline Measurement: Gently restrain the animal. Take three consecutive IOP readings from the right eye (OD) and the left eye (OS) and average them to establish the baseline IOP (Time = 0).
-
Drug Administration: Instill a single drop (~30-50 µL) of 0.5% this compound solution into one eye (e.g., the right eye). The contralateral eye can serve as a control.
-
Post-Dose Monitoring: Measure IOP in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 240 minutes) after administration.
-
Data Analysis: Calculate the change in IOP from baseline (ΔIOP) for each time point in both the treated and control eyes. Plot the mean ΔIOP over time to visualize the drug's effect.
Caption: Experimental workflow for assessing this compound's effect on IOP.
Protocol 2: Mitigating IOP Increase with Pilocarpine
Objective: To evaluate the efficacy of pilocarpine in preventing or reversing this compound-induced IOP elevation.
Materials:
-
Research animals.
-
Calibrated tonometer.
-
This compound ophthalmic solution (e.g., 0.5%).
-
Pilocarpine ophthalmic solution (e.g., 2%).
Methodology:
-
Group Assignment: Divide animals into three groups:
-
Group 1 (Control): Receives saline.
-
Group 2 (this compound only): Receives this compound.
-
Group 3 (this compound + Pilocarpine): Receives this compound followed by pilocarpine.
-
-
Baseline Measurement: Record baseline IOP for all animals (Time = 0).
-
Administration:
-
Administer saline to Group 1.
-
Administer this compound to Group 2 and Group 3.
-
-
Intervention & Monitoring:
-
At the expected time of peak this compound effect (e.g., 45 minutes), measure IOP in all groups.
-
Immediately after this measurement, administer pilocarpine to Group 3.
-
Continue to measure IOP in all groups at subsequent time points (e.g., 60, 90, 120, 240 minutes).
-
-
Data Analysis: Compare the mean IOP changes between the three groups to determine if pilocarpine significantly reduced the IOP elevation caused by this compound.
Caption: Logical workflow for testing pilocarpine's mitigation effect.
Signaling Pathway: Aqueous Humor Outflow Regulation
This compound's effect on IOP is rooted in its antagonism of the muscarinic signaling pathway that controls aqueous humor outflow. Acetylcholine (ACh), a neurotransmitter, normally binds to M3 muscarinic receptors on the ciliary muscle. This binding initiates a signaling cascade that causes the muscle to contract, which in turn pulls on the trabecular meshwork, increasing its permeability and facilitating the outflow of aqueous humor from the eye. This compound, by blocking these M3 receptors, prevents this contraction, leading to reduced outflow and increased pressure.
Caption: Signaling pathway of this compound's effect on aqueous outflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Intraocular Pressure Increase Induced by 0.5% this compound-0.5% Phenylephrine in Dogs: An Analysis of Causes Using Ultrasound Biomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraocular Pressure Increase Induced by 0.5% this compound-0.5% Phenylephrine in Dogs: An Analysis of Causes Using Ultrasound Biomicroscopy. | Semantic Scholar [semanticscholar.org]
- 4. Effects of topical 0.5% this compound and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential systemic side effects of Tropicamide in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential systemic side effects of Tropicamide in animal research. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Troubleshooting Guides and FAQs
This section addresses common questions and potential issues researchers may face when using this compound in animal models.
Frequently Asked Questions (FAQs)
-
Q1: Is systemic absorption of topically applied this compound a concern in animal studies?
-
A1: Yes, systemic absorption of topically applied this compound does occur in animals and has been documented in several studies. When applied topically to the eye, this compound can be absorbed into the systemic circulation within minutes.[1] For instance, in a study on cats, topically applied this compound was rapidly absorbed from the eye into the systemic circulation.[1] Another study in cats noted that lingual application of this compound also resulted in systemic absorption, leading to pupillary dilation and elevations in intraocular pressure.[2] However, the extent of systemic side effects can vary depending on the animal model and the dosage used.
-
-
Q2: What are the most commonly observed systemic side effects of this compound in animals?
-
A2: The most frequently reported systemic side effects in animal studies include changes in intraocular pressure (IOP), and effects on the contralateral (untreated) eye.[3] While significant cardiovascular effects like changes in blood pressure and heart rate have not been consistently observed in all studies, some reports in humans suggest a potential for such effects, warranting careful monitoring in animal models as well. Other potential side effects noted in veterinary use, though not always quantified in research, include drooling, dry mouth, and muscle rigidity.
-
-
Q3: Can this compound administration in one eye affect the contralateral (untreated) eye?
-
A3: Yes, several studies have reported effects on the contralateral eye following unilateral administration of this compound. In cats, unilateral application of 0.5% this compound resulted in a significant elevation of intraocular pressure in both the treated and untreated eyes. Similarly, pupillary dilation has been observed in the contralateral eye of both normal and glaucomatous cats after unilateral application. However, one study in cats noted mydriasis only in the treated eye, with no changes in the contralateral eye's pupillary function. A study in rats also demonstrated that this compound can induce dilation in the contralateral eye through a mechanism that does not appear to involve systemic uptake.
-
-
Q4: Are there species-specific differences in the systemic side effects of this compound?
-
A4: Yes, the available research suggests species-dependent effects of this compound. For example, studies in cats have shown a this compound-induced increase in intraocular pressure. In contrast, some studies in dogs have not found significant changes in IOP after this compound administration. The cardiovascular response may also vary between species, and researchers should be cautious when extrapolating findings from one animal model to another.
-
-
Q5: What are the reported lethal doses (LD50) of this compound in animal models?
-
A5: The LD50 values for this compound have been determined in rodents. The oral LD50 is 865 mg/kg in rats and 565 mg/kg in mice. The intraperitoneal LD50 is 1210 mg/kg in rats and 695 mg/kg in mice. The subcutaneous LD50 is 872 mg/kg in rats and 665 mg/kg in mice.
-
Troubleshooting
-
Issue: Unexpected changes in cardiovascular parameters (blood pressure, heart rate) are observed after this compound administration.
-
Possible Cause: Systemic absorption of this compound leading to anticholinergic effects. Although some studies in cats did not observe significant changes in blood pressure or heart rate, tachycardia is a known systemic adverse effect.
-
Recommended Action:
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the experiment.
-
Dose Reduction: Consider reducing the concentration or volume of the this compound solution.
-
Minimize Systemic Absorption: Apply pressure to the lacrimal sac for a minute after instillation to reduce drainage into the nasal cavity and subsequent systemic absorption.
-
-
-
Issue: Significant and prolonged elevation in intraocular pressure (IOP) is detected.
-
Possible Cause: this compound can induce an increase in IOP, particularly in cats. This effect can be more pronounced in animals with glaucoma.
-
Recommended Action:
-
Baseline IOP Measurement: Always measure baseline IOP before this compound administration.
-
Regular IOP Monitoring: Monitor IOP at regular intervals after administration.
-
Consider Animal Model: Be aware that cats appear to be more susceptible to this compound-induced IOP elevation than dogs.
-
-
-
Issue: Excessive drooling or dry mouth is observed in the animal.
-
Possible Cause: These are known anticholinergic side effects of this compound.
-
Recommended Action:
-
Ensure Hydration: Provide adequate access to water.
-
Observe for Distress: Monitor the animal for any signs of distress. If symptoms are severe, consider adjusting the dose or discontinuing the experiment.
-
-
Data on Systemic Side Effects
The following tables summarize quantitative data on the systemic side effects of this compound from various animal studies.
Table 1: Effects of Systemic Administration of 0.5% this compound on Cardiovascular Parameters in Normal Cats
| Parameter | Measurement Time | Mean Value | Statistical Significance |
| Systolic Blood Pressure (SBP) | T(0) to T(120) | Not specified | No significant difference over time |
| Diastolic Blood Pressure (DBP) | T(0) to T(120) | Not specified | No significant difference over time |
| Mean Blood Pressure (MBP) | T(0) to T(120) | Not specified | No significant difference over time |
| Heart Rate (HR) | T(0) to T(120) | Not specified | No significant difference over time |
| Source: Based on a study with 18 clinically healthy cats where measurements were taken every 30 minutes. This compound was administered lingually at T(60). |
Table 2: Effects of Unilateral Topical Application of 0.5% this compound on Intraocular Pressure (IOP) in Normal Cats
| Time After Administration | Mean IOP Increase - Treated Eye (mmHg) | Mean IOP Increase - Untreated Eye (mmHg) | Statistical Significance of Increase |
| 90 minutes | 3.8 ± 4.2 | 3.5 ± 3.6 | Significant in both eyes |
| Source: Based on a study in 50 clinically healthy cats. |
Table 3: Effects of Topical this compound on Schirmer Tear Test (STT) in Clinically Normal Cats
| This compound Concentration | Time After Administration | Mean STT (mm/min) - Treated Eye | Mean STT (mm/min) - Non-treated Eye | Statistical Significance of Decrease from Baseline |
| 0.5% | 30 minutes | 4.87 ± 3.05 | 2.87 ± 1.39 | P = 0.009 (Treated), P = 0.009 (Non-treated) |
| 0.5% | 60 minutes | 3.75 ± 1.87 | 2.62 ± 1.64 | P = 0.001 (Treated), P = 0.004 (Non-treated) |
| 1.0% | 30 minutes | 2.00 ± 0.84 | Not specified | Not specified |
| 1.0% | 60 minutes | 0.5 ± 0.37 | Not specified | Not specified |
| Source: Based on a study in 24 adult domestic shorthair cats. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Evaluation of Systemic this compound on Cardiovascular and Ocular Parameters in Cats
-
Animal Model: 18 clinically healthy cats.
-
Drug Administration: One to two drops of 0.5% this compound ophthalmic solution were placed on the dorsal aspect of the tongue at time point T(60).
-
Parameters Measured: Intraocular pressure (IOP), pupillary diameter (PD), systolic blood pressure (SBP), diastolic blood pressure (DBP), mean blood pressure (MBP), and heart rate (HR).
-
Measurement Schedule: All parameters were measured every 30 minutes during the trial period.
-
Statistical Analysis: Changes in SBP, DBP, MBP, and HR were evaluated using a one-way repeated measures analysis of variance. IOP and PD were evaluated using a two-way repeated measures analysis of variance.
Protocol 2: Assessment of Unilateral this compound Application on Intraocular Pressure in Cats
-
Animal Model: 70 clinically healthy cats, with 50 in the treatment group and 20 in the placebo group.
-
Drug Administration: One drop of 0.5% this compound was administered unilaterally to the right eye of the treatment group. The placebo group received one drop of physiologic saline solution in the right eye. The left eye served as a control in both groups.
-
Parameter Measured: Intraocular pressure (IOP) in both eyes.
-
Measurement Schedule: IOP was measured at 30, 60, and 90 minutes after topical administration.
Protocol 3: Determination of this compound's Effect on Tear Production in Cats
-
Animal Model: 24 adult domestic shorthair cats.
-
Drug Administration: Unilateral administration of either 0.5% or 1.0% this compound.
-
Parameter Measured: Schirmer tear test (STT) values in both the treated and contralateral (non-treated) eyes.
-
Measurement Schedule: STT was measured at baseline and at 30 and 60 minutes after drug administration.
Visualizations
Diagram 1: Potential Systemic Absorption and Effects of Topical this compound
Caption: Systemic absorption pathway of topical this compound and its potential side effects.
Diagram 2: Experimental Workflow for Assessing Cardiovascular Effects
Caption: Workflow for evaluating this compound's systemic cardiovascular and ocular effects.
References
- 1. Effects of two concentrations of topical this compound on the Schirmer tear test in clinically normal cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of systemic administration of 0.5% this compound on intraocular pressure, pupillary diameter, blood pressure, and heart rate in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Impact of iris pigmentation on Tropicamide efficacy in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tropicamide. The following information addresses common issues related to the impact of iris pigmentation on this compound efficacy in research models.
Troubleshooting Guides and FAQs
Q1: We are observing inconsistent mydriasis (pupil dilation) with this compound in our animal models. What could be the cause?
A1: Inconsistent mydriasis can stem from several factors:
-
Iris Pigmentation: The most common cause of variability is the level of pigmentation in the iris. Darkly pigmented irides may show a delayed or reduced response to this compound compared to lightly pigmented or albino irides.[1][2] This is a critical factor to consider when selecting animal models.
-
Dosage and Administration: Ensure a standardized dosage and administration technique. The volume of the drop, instillation site (lower cul-de-sac is recommended), and frequency of administration can all impact the drug's effect.[3] For darkly pigmented irides, a higher concentration or multiple drops may be necessary to achieve the desired level of mydriasis.[3]
-
Animal Handling: Stress during handling can lead to physiological changes that may affect pupil size and drug absorption. Maintain a consistent and low-stress handling procedure.
-
Light Conditions: Conduct experiments under controlled and consistent lighting conditions, as ambient light significantly influences pupil size.
Q2: Our this compound solution doesn't seem to be effective in our pigmented rabbit model. Is the drug faulty?
A2: While a faulty drug solution is possible, it is more likely that the observed lack of efficacy is due to the high melanin content in the pigmented irides. Melanin is thought to bind with this compound, acting as a drug reservoir and reducing the amount of free drug available to act on the iris sphincter muscle.[1] Before concluding the drug is faulty, consider the following troubleshooting steps:
-
Increase Concentration or Dosing Frequency: Try increasing the this compound concentration (e.g., from 0.5% to 1.0%) or the number of instillations (e.g., two drops 5 minutes apart).
-
Use a Combination Formulation: Consider using a combination product, such as this compound with phenylephrine. The addition of a sympathomimetic agent can enhance mydriasis, particularly in resistant pupils.
-
Verify Administration Technique: Ensure proper instillation of the eye drop to maximize corneal contact time and absorption.
-
Extend Observation Time: The onset of action may be slower in pigmented eyes. Extend your observation period to determine if maximal dilation is simply delayed.
Q3: We are seeing conflicting results in the literature regarding the effect of iris pigmentation on this compound efficacy. What is the current consensus?
A3: The scientific literature presents some conflicting findings, and there is no absolute consensus. Some studies have reported no statistically significant difference in the mydriatic effect of this compound between light and dark irides. However, a larger body of evidence suggests that iris pigmentation does influence this compound's efficacy, with darker irides often exhibiting a less pronounced and delayed response. It is generally accepted in clinical practice that patients with heavily pigmented irides may require higher concentrations or more frequent dosing to achieve adequate mydriasis.
Q4: What is the proposed mechanism behind the reduced efficacy of this compound in darkly pigmented irides?
A4: The leading hypothesis is the "melanin-binding" theory. Melanin, the pigment responsible for iris color, can bind to various drugs, including this compound. This binding is thought to create a depot or reservoir of the drug within the iris stroma, which reduces the concentration of free, active this compound available to reach the muscarinic receptors on the iris sphincter muscle. This can result in a slower onset and a diminished overall mydriatic effect. However, it is important to note that at least one source suggests this compound does not have melanin-binding properties, indicating that other factors may also be at play.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound in subjects with dark irides from various studies. A direct comparison with light-irided subjects is limited in the available literature.
Table 1: Effect of Different this compound Administration Regimens on Pupil Diameter in Children with Dark Irides
| Group | Administration Regimen | Change in Pupil Diameter at 30 min (mm) | Change in Pupil Diameter at 60 min (mm) | Final Pupil Size ≥6.5 mm (%) |
| 1 | 0.5% this compound + 0.5% Phenylephrine, 3 times at 3-min intervals | 1.2 ± 0.6 | 2.3 ± 1.0 | 33.7 |
| 2 | 0.5% this compound + 0.5% Phenylephrine, 4 times at 5-min intervals | 2.3 ± 0.9 | 3.7 ± 1.0 | 87.5 |
Table 2: Time to Achieve Clinically Significant Mydriasis in Patients with Dark Irides Using Combination Eye Drops
| Drug Combination | Time to 6 mm Pupil Diameter (50% of subjects) | Time to 7 mm Pupil Diameter (50% of subjects) | Subjects Reaching 7 mm Pupil Diameter (%) |
| 1% this compound + 2.5% Phenylephrine | 11 min | 32 min | 80 |
| 1% this compound + 1% Cyclopentolate | 12 min | 52 min | 58 |
Experimental Protocols
Key Experiment: Assessing this compound Efficacy in Pigmented vs. Albino Rabbits
This protocol provides a framework for a comparative study. Specific parameters should be optimized based on institutional guidelines and research objectives.
1. Animal Models:
-
A minimum of 6 pigmented (e.g., Dutch Belted) and 6 albino (e.g., New Zealand White) healthy, adult rabbits.
-
Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound ophthalmic solution (e.g., 0.5% and 1.0%)
-
Normal saline (as control)
-
Digital pupillometer or a high-resolution camera with a fixed focal length and lighting
-
Calibrated ruler for image analysis
-
Restraining device for rabbits
-
Topical anesthetic (optional, for baseline measurements)
3. Experimental Procedure:
-
Baseline Measurement: Acclimate the rabbit to the restraining device. Under controlled, dim lighting, measure the baseline pupil diameter of both eyes three times and calculate the average.
-
Drug Instillation:
-
In the experimental eye, instill a single, precise drop (e.g., 50 µL) of the this compound solution into the lower conjunctival cul-de-sac.
-
In the contralateral (control) eye, instill a single, equal volume drop of normal saline.
-
-
Pupil Diameter Measurement:
-
Measure the pupil diameter of both eyes at predefined time points (e.g., 5, 10, 15, 20, 30, 45, 60, 90, 120 minutes, and then hourly until the pupil returns to baseline).
-
Ensure consistent lighting conditions for all measurements.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each time point.
-
Determine the time to maximum pupil dilation (Tmax) and the duration of mydriasis (time from onset to return to within 1 mm of baseline).
-
Compare these parameters between the pigmented and albino rabbit groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Signaling pathway of this compound-induced mydriasis.
Caption: Experimental workflow for comparing this compound efficacy.
Caption: Hypothesized impact of iris pigmentation on this compound efficacy.
References
Minimizing variability in pupillary dilation with standardized Tropicamide protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize variability in pupillary dilation when using standardized Tropicamide protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced mydriasis?
A1: this compound is a non-selective muscarinic receptor antagonist.[1][2] It works by blocking the action of acetylcholine on the muscarinic receptors of the pupillary sphincter muscle and the ciliary muscle of the eye.[2] This inhibition of the parasympathetic nervous system's drive allows the sympathetic nervous system's influence on the iris dilator muscle to dominate, resulting in pupil dilation (mydriasis).[1][3]
Q2: What are the standard concentrations of this compound used in research?
A2: The most commonly used concentrations of this compound for pupillary dilation are 0.5% and 1% ophthalmic solutions. Studies have shown that both concentrations are effective in achieving adequate mydriasis for ophthalmic examinations. The choice between 0.5% and 1% may depend on the specific research requirements and the animal model being used.
Q3: How long does it take for this compound to induce mydriasis, and what is the duration of action?
A3: The onset of mydriasis after this compound administration is typically between 15 to 30 minutes, with the maximum effect occurring around 20 to 40 minutes post-instillation. The duration of action generally lasts for 4 to 8 hours, though this can vary among individuals.
Q4: Can this compound be used in combination with other mydriatic agents?
A4: Yes, this compound is often used in combination with a sympathomimetic agent, such as phenylephrine, to achieve more potent and rapid mydriasis. This combination approach targets both the pupillary sphincter (parasympathetic block by this compound) and the pupillary dilator muscles (sympathetic stimulation by phenylephrine), resulting in a synergistic effect.
Troubleshooting Guide
Issue 1: Inconsistent or Insufficient Pupillary Dilation
| Possible Cause | Troubleshooting Steps |
| Incorrect Drop Instillation | Ensure the dropper tip does not touch the eye surface to avoid contamination. After instillation, apply gentle pressure to the inner corner of the eye (punctal occlusion) for a few minutes to minimize systemic absorption and maximize ocular exposure. |
| Individual Variability | Darker irises may be more resistant to dilation and may require a stronger concentration of this compound or a longer waiting time for the full effect to manifest. |
| Drug Resistance or Tachyphylaxis | Repeated dosing of this compound in a short period might lead to a reduced mydriatic response. If repeated dilation is necessary, consider allowing for a sufficient washout period between applications. |
| Inadequate Drug Concentration | If using a 0.5% solution results in insufficient dilation, consider using a 1% solution. For highly resistant pupils, a combination with a sympathomimetic agent like phenylephrine may be necessary. |
| Underlying Medical Conditions | In rare cases, underlying ocular conditions or systemic medications (e.g., tamsulosin causing floppy iris syndrome) can affect the pupillary response. |
Issue 2: High Variability in Dilation Onset and Peak Effect Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Environmental Lighting | Conduct all experiments under standardized and controlled lighting conditions. Ambient light levels can significantly influence baseline pupil size and the response to mydriatics. |
| Variable Time Between Instillation and Measurement | Adhere to a strict timeline for drop instillation and subsequent pupil diameter measurements. The optimal effect of this compound occurs 25 to 30 minutes after administration. |
| Systemic Absorption of the Drug | Employ punctal occlusion after drop instillation to reduce systemic absorption, which can lead to more consistent ocular effects. |
Experimental Protocols
Protocol 1: Single-Dose this compound Administration for Pupillary Dilation Measurement
-
Animal Acclimatization: Acclimate the subject to the experimental environment to minimize stress-induced variations in pupil size.
-
Baseline Measurement: Under controlled, consistent lighting, measure the baseline pupil diameter using a calibrated pupillometer.
-
This compound Instillation: Instill a single drop (approximately 30-40 µL) of 0.5% or 1% this compound ophthalmic solution into the lower conjunctival sac of one eye. The contralateral eye can be used as a control and receive a drop of sterile saline.
-
Punctal Occlusion: Immediately following instillation, apply gentle pressure to the medial canthus for 1-2 minutes to prevent drainage and systemic absorption.
-
Timed Measurements: Measure the pupil diameter of both eyes at regular intervals (e.g., every 5 or 10 minutes) for up to 60 minutes to determine the onset and peak of mydriasis.
-
Data Recording: Record pupil diameter in millimeters at each time point for subsequent analysis.
Protocol 2: Combination this compound and Phenylephrine Administration
-
Animal Preparation: Follow the same acclimatization and baseline measurement steps as in Protocol 1.
-
Drug Instillation: Instill one drop of 0.5% or 1% this compound, followed 5 minutes later by one drop of 2.5% Phenylephrine into the same eye.
-
Punctal Occlusion: Perform punctal occlusion after each drop instillation.
-
Timed Measurements: Measure pupil diameter at regular intervals to assess the combined mydriatic effect.
-
Data Recording: Record all measurements for comparative analysis.
Quantitative Data Summary
Table 1: Mean Pupillary Dilation (mm) Over Time with 0.5% and 1% this compound
| Time (minutes) | 0.5% this compound (Mean Pupil Diameter in mm) | 1% this compound (Mean Pupil Diameter in mm) |
| 0 (Baseline) | 3.50 ± 0.78 | 3.48 ± 0.69 |
| 5 | ~4.45 | ~4.43 |
| 20 | ~5.60 | ~5.48 |
| 60 | ~8.40 | ~6.94 |
Note: Data synthesized from a study by Shirzadi et al. (2015). The study noted that the difference in pupil diameter between the two concentrations was not statistically significant at any of the measured time points.
Table 2: Pupillary Dilation Velocity with this compound vs. Phenylephrine
| Mydriatic Agent | Approximate Dilation Velocity (mm/minute) |
| This compound 1% | 0.18 |
| Phenylephrine 2.5% | 0.09 |
Note: this compound 1% dilates pupils approximately twice as fast as phenylephrine 2.5%.
Visualizations
Caption: Signaling pathway of this compound-induced mydriasis.
Caption: Standardized experimental workflow for pupillary dilation studies.
References
Addressing adverse reactions to Tropicamide in conscious vs. sedated animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tropicamide in both conscious and sedated animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic antagonist of muscarinic acetylcholine receptors. In ophthalmic applications, it blocks the receptors in the sphincter muscle of the iris and the ciliary muscle, leading to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This action is essential for thorough examination of the retina and lens.
Q2: What are the common adverse reactions to topical this compound in animals?
A2: Common adverse reactions are typically localized to the eye and transient. These include stinging upon instillation, blurred vision, and photophobia (light sensitivity). Systemic side effects are less common but can include dryness of the mouth, tachycardia (increased heart rate), and potential central nervous system disturbances. In cats, excessive salivation (drooling) has been noted.
Q3: Is there a difference in adverse reactions between conscious and sedated animals?
A3: Yes, the state of consciousness can influence the manifestation and severity of adverse reactions. Sedatives and anesthetics have their own physiological effects that can interact with this compound. For instance, a study in dogs sedated with butorphanol showed that the sedative itself caused a significant increase in intraocular pressure (IOP), which was not exacerbated by this compound. In conscious animals, systemic effects like an increased heart rate might be more readily observed, whereas in sedated animals, these effects may be masked or altered by the sedative agents.
Q4: What are the contraindications for this compound use in animals?
A4: this compound is contraindicated in animals with known hypersensitivity to the drug and in those with primary glaucoma. Caution should be exercised in pregnant or nursing animals.
Q5: Can this compound be administered to animals with glaucoma?
A5: No, this compound should not be used in animals with primary glaucoma as it can increase intraocular pressure (IOP). While the glaucoma-inducing properties are less than those of atropine, it is still a significant risk.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Excessive Salivation (Ptyalism), especially in cats | Systemic absorption of this compound, leading to a bitter taste and parasympatholytic effects. | This is a relatively common and often self-limiting side effect in cats. Ensure proper administration technique to minimize drainage into the nasolacrimal duct and subsequent ingestion. Monitor the animal and provide fresh water. If excessive or prolonged, consult a veterinarian. |
| Animal shows signs of ocular pain (e.g., blepharospasm, rubbing the eye) | Transient stinging upon instillation is a known side effect. Corneal irritation or a pre-existing undiagnosed corneal lesion. | Re-examine the eye for any signs of corneal ulceration or other abnormalities. Application of a topical anesthetic prior to this compound (with veterinary approval) may reduce discomfort. If pain persists, discontinue use and seek veterinary advice. |
| Significant increase in Intraocular Pressure (IOP) post-administration | Pre-existing undiagnosed glaucoma or a predisposition to glaucoma. Interaction with sedative agents. | Immediately discontinue this compound use. Measure IOP in the contralateral eye for comparison. Consult with a veterinary ophthalmologist for management of the elevated IOP. Review the animal's history and consider screening for glaucoma in future studies. |
| Systemic signs of toxicity (e.g., tachycardia, disorientation, muscle rigidity) | Excessive systemic absorption of the drug. Overdose, especially in smaller animals. | Monitor vital signs closely (heart rate, respiration, temperature). Provide supportive care as needed. In severe cases, veterinary intervention is required. To prevent this, use the lowest effective concentration and volume of this compound and apply pressure to the lacrimal duct after administration to reduce systemic uptake. |
| Inadequate pupil dilation | Insufficient dose or concentration. Heavily pigmented irises may require a higher concentration or repeated doses. Improper administration technique. | Ensure the drop is properly instilled in the conjunctival sac. For animals with dark irises, a 1% solution may be more effective than a 0.5% solution. Allow sufficient time for the drug to take effect (typically 15-30 minutes). |
Quantitative Data on Adverse Reactions
The following table summarizes data from a study comparing the effects of 0.5% this compound on intraocular pressure (IOP) and pupil size in conscious (unsedated) and butorphanol-sedated healthy Beagles.
| Parameter | Conscious (Unsedated) Group | Sedated (Butorphanol) Group | Reference |
| Baseline Mean IOP (mmHg) | Not specified in abstract | Not specified in abstract | |
| Change in IOP after this compound | No significant change | Butorphanol caused a significant increase in IOP, which was not further increased by this compound. | |
| Baseline Mean Pupil Size (mm) | Not specified in abstract | Not specified in abstract | |
| Pupil Dilation after this compound | Significant mydriasis | Mydriasis was achieved, but the onset was slightly delayed compared to the conscious group. |
Note: This data is from a specific study in a single species and may not be generalizable to all animals or sedative protocols.
Experimental Protocols
Protocol for Topical Administration of this compound and Monitoring for Adverse Reactions
1. Animal Preparation:
- Acclimatize the animal to the experimental setting to minimize stress.
- Perform a baseline ophthalmic examination, including measurement of pupil diameter and intraocular pressure (IOP) using a calibrated tonometer.
- For sedated studies, administer the sedative agent according to the approved institutional protocol and allow for the appropriate induction time.
2. This compound Administration:
- Gently restrain the animal.
- Tilt the animal's head back slightly and instill one drop of the appropriate concentration of this compound ophthalmic solution into the lower conjunctival sac.
- Avoid touching the tip of the dropper to the eye or surrounding tissues to prevent contamination.
- Apply gentle pressure to the lacrimal sac at the medial canthus for 1-2 minutes to minimize systemic absorption.
3. Monitoring (Conscious Animals):
- Immediately post-administration: Observe for signs of ocular irritation such as blinking, squinting, or pawing at the eye.
- At 15, 30, and 60 minutes post-administration:
- Measure pupil diameter to assess the mydriatic effect.
- Measure IOP.
- Observe for systemic signs such as excessive salivation, changes in heart rate (if feasible to measure without causing stress), and any behavioral changes.
4. Monitoring (Sedated Animals):
- Throughout the sedation period:
- Continuously monitor vital signs (heart rate, respiratory rate, temperature) as per standard anesthetic monitoring protocols.
- At 15, 30, and 60 minutes post-Tropicamide administration (or as dictated by the study design):
- Measure pupil diameter.
- Measure IOP.
- Be aware that sedative agents can have their own effects on these parameters.
5. Post-Procedure Care:
- For conscious animals, dim the lighting to reduce photophobia until the mydriatic effect has subsided (typically 3-8 hours).
- For sedated animals, follow standard post-anesthetic recovery protocols.
- Document all observations and measurements meticulously.
Visualizations
Caption: Mechanism of this compound-induced mydriasis and cycloplegia.
Caption: Experimental workflow for this compound administration.
Factors affecting the duration of action of Tropicamide in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tropicamide in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a non-selective muscarinic receptor antagonist.[1][2] It functions by blocking the action of acetylcholine at muscarinic receptors in the eye's sphincter pupillae muscle and ciliary muscle.[3] This inhibition of the parasympathetic nervous system response leads to relaxation of these muscles, resulting in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][3] The primary receptor subtype involved in these ocular functions is the M3 receptor.
Q2: What is the expected onset and duration of action of this compound in common preclinical models?
The onset and duration of this compound's action can vary depending on the animal model and the concentration used.
-
Rats (Sprague-Dawley): In albino rats, mydriasis is typically observed within 20 minutes of application. The duration of action is dose-dependent, lasting at least 5 hours for a 0.5% solution and at least 6 hours for a 1% solution.
-
Rabbits (New Zealand White): In rabbits, a 0.5% this compound solution can induce significant mydriasis within 15 minutes, with the maximum effect observed around 45 minutes. The mydriatic effect can last for up to 12 hours. A combination product with phenylephrine showed pupil dilation was maintained for at least 3 hours.
Q3: What are the key factors that can influence the duration of this compound's effect in my preclinical study?
Several factors can alter the duration and intensity of this compound's action. These should be carefully controlled and considered during experimental design and data interpretation:
-
Concentration: Higher concentrations of this compound generally lead to a longer duration of action.
-
Animal Species and Strain: Different species and even strains within a species can exhibit varied responses. For instance, the duration of mydriasis in albino rabbits has been reported to be as long as 9 hours.
-
Iris Pigmentation: While this compound does not have strong melanin-binding properties, heavily pigmented irides may sometimes require higher doses or more frequent administration to achieve desired mydriasis.
-
Formulation and Administration:
-
Drop Size: The volume of the instilled drop can influence systemic absorption and local drug concentration.
-
Repeated Dosing: Administering multiple drops can prolong the mydriatic effect. However, repeated dosing on consecutive days might lead to a reduced mydriatic response.
-
Systemic Absorption: To minimize systemic absorption and variability, digital pressure on the lacrimal sac for two to three minutes after instillation is recommended.
-
Troubleshooting Guides
Issue 1: Inconsistent or shorter-than-expected duration of mydriasis.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Troubleshooting: Verify the concentration of the this compound solution. Ensure proper storage and handling to prevent degradation. For compounded formulations, confirm the stability of the preparation.
-
-
Possible Cause 2: Animal-to-Animal Variability.
-
Troubleshooting: Account for potential inter-animal differences in your experimental design. Ensure that animals are properly randomized across treatment groups. Factors such as age and weight should be recorded and considered in the analysis.
-
-
Possible Cause 3: Improper Administration Technique.
-
Troubleshooting: Standardize the administration technique across all animals. Ensure the full drop is instilled into the conjunctival sac and not immediately blinked out. Applying gentle pressure to the lacrimal sac after administration can reduce systemic drainage and increase ocular residence time.
-
-
Possible Cause 4: Formulation Issues.
-
Troubleshooting: The viscosity and pH of the ophthalmic solution can affect its bioavailability. Ensure the formulation is appropriate for the animal model being used.
-
Issue 2: Unexpected systemic side effects are observed.
-
Possible Cause 1: Excessive Systemic Absorption.
-
Troubleshooting: This is more likely to occur with higher concentrations or repeated dosing. Implement the lacrimal sac compression technique to minimize systemic uptake. Consider using the lowest effective concentration of this compound for your experimental needs.
-
-
Possible Cause 2: Animal Grooming and Ingestion.
-
Troubleshooting: In rodent models, animals may groom themselves or their cagemates after drug administration, leading to oral ingestion. Observe the animals after instillation and consider housing them individually for a short period if this is a concern.
-
Issue 3: Difficulty in achieving adequate cycloplegia for refractive measurements.
-
Possible Cause 1: Insufficient Drug Potency for Cycloplegia.
-
Troubleshooting: While this compound does induce cycloplegia, its effect may be less potent and more transient compared to other agents like cyclopentolate or atropine, especially in younger animals. For studies where complete and sustained cycloplegia is critical, consider using a more potent cycloplegic agent or a combination of agents.
-
-
Possible Cause 2: Incorrect Timing of Measurement.
-
Troubleshooting: The peak cycloplegic effect may not coincide with peak mydriasis. It is crucial to establish the time course of cycloplegia for your specific model and experimental conditions. Objective methods, such as autorefraction, are recommended to assess residual accommodation.
-
Data Presentation
Table 1: Duration of Mydriasis with this compound in Sprague-Dawley Rats
| Concentration | Time to Maximum Pupil Diameter | Duration of Significant Mydriasis | Reference |
| 0.5% | 40 minutes | At least 5 hours | |
| 1% | 20-40 minutes | At least 6 hours |
Table 2: Mydriatic Effect of this compound in Rabbits
| Animal Model | Concentration | Time to Maximum Pupil Diameter | Duration of Mydriasis | Reference |
| New Zealand White | 0.5% (in combination with Phenylephrine) | 30 minutes | Maintained for at least 3 hours | |
| Healthy Pet Rabbits | 0.5% | 45 minutes | Up to 12 hours |
Experimental Protocols
Protocol 1: Assessment of Mydriasis in Sprague-Dawley Rats
-
Animal Model: Twelve female Sprague-Dawley rats.
-
Drug Administration: A single drop of 1% this compound was applied to one eye of each rat. The contralateral eye received a single drop of balanced salt solution (BSS) as a control. After a 3-week washout period, the procedure was repeated using 0.5% this compound.
-
Measurement: Pupillary diameter (PD) was measured using a digital caliper at baseline (0 minutes) and at 20, 40, 60, 120, 180, 240, 300, and 360 minutes post-application.
-
Key Findings: Both concentrations achieved sufficient mydriasis for posterior segment evaluation. The 0.5% concentration is often preferred due to a slightly shorter duration of action and less contralateral mydriasis.
Protocol 2: Assessment of Mydriasis in New Zealand White Rabbits
-
Animal Model: Twelve New Zealand White rabbits.
-
Drug Administration: A 50µl drop of a combination solution containing 0.5% this compound and Phenylephrine was instilled into both eyes three times, with a 5-minute interval between each instillation.
-
Measurement: Pupil diameters were measured for both eyes using a Vernier gauge at 0.5, 1, 2, and 3 hours post-instillation.
-
Key Findings: Pupil size reached its maximum at 0.5 hours and the dilation was maintained for 3 hours.
Visualizations
Caption: Mechanism of this compound Action.
Caption: Troubleshooting Inconsistent Mydriasis.
References
Validation & Comparative
Tropicamide vs. Cyclopentolate for Cycloplegic Refraction: A Research Comparison Guide
For researchers and drug development professionals, selecting the appropriate cycloplegic agent is a critical step in ensuring the accuracy of refractive error assessment. Tropicamide and cyclopentolate are two of the most commonly used agents for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to inform study design and clinical trial protocols.
Mechanism of Action
Both this compound and cyclopentolate are antimuscarinic agents that act on the iris sphincter and ciliary muscles. By blocking muscarinic receptors, they induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively. This paralysis of the ciliary muscle is essential for obtaining a stable and accurate measurement of the eye's true refractive state, free from the influence of accommodation.
Quantitative Comparison of Performance
The selection of a cycloplegic agent in a research setting often depends on a trade-off between the speed of onset, duration of action, and the completeness of cycloplegia. The following table summarizes key quantitative data from comparative studies.
| Parameter | This compound (1%) | Cyclopentolate (1%) | Key Findings & Citations |
| Onset of Action | ~30 minutes[1] | 30–45 minutes[1] | This compound generally exhibits a faster onset of action, which can improve clinical workflow.[1][2] |
| Time to Maximum Cycloplegia | 30–70 minutes[2] | 45–90 minutes | Studies indicate cyclopentolate takes longer to reach its peak effect. |
| Duration of Action (Recovery) | 6–7 hours | 24–48 hours | This compound's significantly shorter duration is often preferred by patients and can be advantageous in studies where prolonged visual disruption is a concern. |
| Residual Accommodation | ~0.38 ± 0.41 D | ~ -0.1 D (with 3.0 D task) | While cyclopentolate may achieve a slightly more profound cycloplegia with less residual accommodation, multiple meta-analyses have found no statistically significant difference in the mean spherical equivalent refractive error between the two agents in non-strabismic individuals. The clinical significance of the small difference in residual accommodation is often considered minimal. |
| Mean Refractive Change | 0.39 D (±0.34 D) | 0.39 D (±0.66 D) | A randomized clinical trial found the mean difference between non-cycloplegic and cycloplegic autorefraction to be identical between the two groups, indicating comparable efficacy in revealing refractive error. |
| Patient Preference | Highly Preferred (86% of patients) | Less Preferred (4% of patients) | The shorter duration of side effects like blurred vision makes this compound much more tolerable for participants. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in comparative studies of this compound and cyclopentolate.
Protocol 1: Randomized Controlled Trial in Young Adults
-
Objective: To compare the cycloplegic effects of 1% cyclopentolate and 0.5% this compound in young adults with dark irises.
-
Participants: Young adults aged 17-22 years were randomly assigned to either the cyclopentolate or this compound group.
-
Methodology:
-
Baseline Measurement: Non-cycloplegic autorefraction and subjective refraction were performed on all participants.
-
Drug Administration:
-
Cyclopentolate Group: Two drops of 1% cyclopentolate were administered 5 minutes apart.
-
This compound Group: Four drops of a combination product (0.5% this compound, 0.5% Phenylephrine HCl) were given, with one drop every 5 minutes.
-
-
Post-instillation Measurement: Autorefraction and subjective refraction were repeated 30-45 minutes after the final drop for the cyclopentolate group and 20-30 minutes for the this compound group.
-
Masking: Both participants and examiners were masked to the medication administered.
-
Protocol 2: Comparative Study of Onset and Duration
-
Objective: To study the time course of cycloplegic action of a 1% cyclopentolate-1% this compound combination versus 1% cyclopentolate alone.
-
Participants: Students aged 15-24 years.
-
Methodology:
-
Drug Administration: One eye received a combination drop of 1% cyclopentolate and 1% this compound, while the contralateral eye received 1% cyclopentolate as a control.
-
Measurements: Subjective near addition (ADD) and pupil diameter were measured before administration.
-
Time-Course Monitoring: Measurements were repeated at 5-minute intervals for the first hour and then every 30 minutes for the subsequent 7 hours.
-
Outcome Determination: The onset, time to peak cycloplegia, and total duration of effect were determined based on the serial measurements.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Neuromuscular Junction
The diagram below illustrates the antagonistic action of this compound and cyclopentolate at the muscarinic acetylcholine receptor in the ciliary muscle, leading to cycloplegia.
Logical Workflow for a Comparative Clinical Trial
This diagram outlines the typical workflow for a randomized, masked clinical trial comparing the two agents.
Discussion and Conclusion for Research Applications
For most routine cycloplegic refractions in research involving non-strabismic children and adults, this compound 1% demonstrates comparable efficacy to cyclopentolate 1% in determining spherical equivalent refractive error. A key advantage of this compound is its pharmacokinetic profile, characterized by a rapid onset and a much shorter recovery time of 6 to 7 hours, compared to 24 to 48 hours for cyclopentolate. This significantly enhances participant comfort and compliance, reducing the burden of prolonged blurred vision and photophobia.
While cyclopentolate may provide a marginally more complete cycloplegia, meta-analyses have concluded that this difference is often not clinically or statistically significant. However, in specific research contexts, such as studies involving infants, patients with high hyperopia, or strabismus, the stronger effect of cyclopentolate might be warranted, and it should be used with caution.
Recommendation:
Based on the evidence, This compound 1% is recommended as a practical and effective substitute for cyclopentolate 1% in most research settings. Its comparable efficacy, combined with a superior safety and tolerability profile due to its shorter duration of action, makes it a more suitable agent for routine cycloplegic refraction in clinical and epidemiological studies. The choice may shift to cyclopentolate only in specific, well-justified cases where maximal cycloplegia is the paramount objective.
References
A Comparative Analysis of 0.5% versus 1% Tropicamide for Pupillary Dilation
For Immediate Release
A comprehensive review of clinical and preclinical data reveals that while both 0.5% and 1% tropicamide solutions are effective for inducing mydriasis, the lower concentration often provides sufficient pupillary dilation for diagnostic purposes with a potentially more favorable side-effect profile. This comparison guide synthesizes key findings on the efficacy of these two standard concentrations, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, an antimuscarinic drug, is a widely used mydriatic agent in ophthalmology. It functions by blocking muscarinic receptors in the eye's sphincter pupillae and ciliary muscles, leading to pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][2] The choice between 0.5% and 1% concentrations often depends on the specific clinical or research need, balancing the required degree and duration of dilation with potential adverse effects.
Comparative Efficacy: Quantitative Data
Multiple studies have evaluated the mydriatic effects of 0.5% and 1% this compound. The data below summarizes key performance indicators from these investigations.
| Parameter | 0.5% this compound | 1% this compound | Study Population | Key Findings |
| Maximum Pupil Diameter | 4.17 ± 0.22 mm[3] | 4.28 ± 0.23 mm[3] | Sprague-Dawley Rats | No statistically significant difference in maximum pupil diameter was observed between the two concentrations.[3] |
| At least 6 mm | At least 6 mm | Diabetic Adolescents | Both concentrations achieved sufficient dilation for successful ophthalmoscopy. | |
| Time to Maximum Dilation | 40 minutes | 20-40 minutes | Sprague-Dawley Rats | The time to onset of maximum dilation was similar for both concentrations. |
| Duration of Mydriasis | At least 5 hours | At least 6 hours | Sprague-Dawley Rats | The 1% solution demonstrated a longer duration of action. |
| Pupil Diameter at 60 minutes | Increase of 4.9 mm from baseline | Increase of 3.46 mm from baseline | Humans | In this particular study, the 0.5% solution showed a greater increase in pupil diameter at the 60-minute mark. |
| Ocular Discomfort | Median pain score: 1.0 | Median pain score: 2.0 | Diabetic Adolescents | Pain was significantly less with the 0.5% concentration. |
Experimental Protocols
The data presented is derived from studies employing rigorous methodologies to compare the two this compound concentrations. A typical experimental design is as follows:
A cohort of subjects (either animal models such as Sprague-Dawley rats or human volunteers) is selected. Baseline pupillary diameter (PD) is measured using a digital caliper or specialized imaging software. In a double-blind, randomized fashion, one eye receives a single drop of 0.5% this compound, while the contralateral eye receives a single drop of 1% this compound. In some studies, a control group receiving a balanced salt solution is also included. Pupillary diameter is then measured at standardized time intervals (e.g., 0, 20, 40, 60, 120, 180, 240, 300, and 360 minutes) after instillation. For human studies, subjective measures of discomfort, such as a pain scale, may also be recorded.
Mechanism of Action and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
References
A Head-to-Head Comparison of Mydriatic Agents in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of commonly used mydriatic agents in non-human primates, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agent for their specific needs in ophthalmic research and drug development.
Quantitative Performance of Mydriatic Agents
The efficacy of mydriatic agents is determined by the onset and duration of action, as well as the maximum pupil dilation achieved. The following table summarizes the quantitative data from studies conducted in non-human primates. It is important to note that experimental conditions, such as the species of non-human primate and the specific methodologies used, can influence the results.
| Mydriatic Agent/Regimen | Concentration | Onset of Action | Time to Maximum Dilation | Maximum Pupil Diameter (mm) | Duration of Mydriasis | Species |
| Tropicamide (T) | 1% | - | 50-60 minutes[1] | - | - | Rhesus (Macaca mulatta), African green monkeys (Chlorocebus aethiops)[1] |
| This compound (T) + Phenylephrine (P) | 1% T + 2.5% P | - | 50-60 minutes[1] | - | - | Rhesus (Macaca mulatta), African green monkeys (Chlorocebus aethiops)[1] |
| This compound (T) + Phenylephrine (P) + Cyclopentolate (C) | 1% T + 2.5% P + 1% C | - | 50-60 minutes[1] | Significantly larger than T alone | Longest lasting effect of the tested regimens | Rhesus (Macaca mulatta), African green monkeys (Chlorocebus aethiops) |
| Phenylephrine | 10% | - | 15 minutes | 8.39 ± 0.23 | - | Rhesus monkeys (Macaca mulatta) |
| Atropine | 1% | - | 8 hours | 7.08 (mean) | Still dilated at Day 4 | Non-human primates |
| Atropine | 0.5% | - | 16 hours | 7.08 (mean) | Pupil size was 6.09 mm at the end of Day 4 | Non-human primates |
| Atropine | 0.25% | - | 12 hours | 6.81 (mean) | Effects began to wear off at the end of Day 2 | Non-human primates |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Pupillometry in Non-Human Primates
A common method for assessing the efficacy of mydriatic agents is pupillometry, which involves the precise measurement of pupil diameter over time.
General Protocol:
-
Animal Acclimation: Non-human primates are first acclimated to the experimental setup to minimize stress-induced variations in pupil size. This may involve training the animals to sit calmly in a primate chair.
-
Baseline Measurement: Prior to drug administration, baseline pupil diameter is measured. This is typically done in a room with controlled lighting conditions.
-
Drug Administration: A single drop of the mydriatic agent is instilled into the conjunctival sac of one or both eyes.
-
Pupil Diameter Measurement: Pupil diameter is measured at predetermined intervals using a pupillometer. Modern studies often employ sophisticated eye-tracking systems, such as the Eye-link 1000 plus, for accurate and continuous recording.
-
Data Analysis: The collected data is analyzed to determine the onset of action, time to maximum dilation, maximum pupil diameter, and duration of mydriasis.
Specific Protocol Example (Atropine Study):
-
Animals: 20 non-human primates were used in the study.
-
Acclimation: The animals were acclimated to pupil measurement over a period of 3 weeks using a NeurOptics® VIP™-200 variable pupillometer.
-
Drug Administration: Differing concentrations of atropine (1%, 0.5%, 0.25%, 0.125%, and 0.0625%) were topically administered.
-
Measurement Intervals: Pupil size was measured at baseline, and then at 20, 40, and 60 minutes, 4, 8, 12, and 16 hours post-administration, and then twice daily for up to 4 days.
-
Washout Period: A minimum washout period of one week was allowed between the testing of different dose groups.
Signaling Pathways and Mechanisms of Action
The mydriatic effects of these agents are mediated through their interaction with specific receptors in the iris muscles.
Anticholinergic Agents: this compound, Cyclopentolate, and Atropine
These agents are muscarinic receptor antagonists. They block the action of acetylcholine on the iris sphincter muscle, which is responsible for pupillary constriction. This blockade leads to the relaxation of the sphincter muscle and subsequent dilation of the pupil (mydriasis).
Adrenergic Agonist: Phenylephrine
Phenylephrine is a selective alpha-1 adrenergic receptor agonist. It acts on the alpha-1 receptors of the iris dilator muscle, causing it to contract. This contraction leads to pupil dilation.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of mydriatic agents in non-human primates.
References
Tropicamide Demonstrates Superior Pupillary Dilation Compared to Placebo: A Statistical Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the mydriatic effects of tropicamide is crucial for its application in ophthalmic research and clinical practice. This guide provides a comparative analysis of pupillary diameter changes induced by this compound versus a placebo, supported by experimental data and detailed protocols.
A key study investigating the efficacy of this compound revealed a statistically significant increase in pupillary diameter compared to a saline placebo. While the complete quantitative data from this specific study is not publicly available, the findings from the research conducted by Siderov and Nurse (2005) confirm the superior mydriatic effect of 0.5% this compound. The study highlights that the pupil diameter was significantly greater in eyes treated with this compound compared to those receiving a saline control (p < 0.001) over a 60-minute observation period.
Experimental Protocol: A Double-Masked, Placebo-Controlled Study
The following methodology is based on the robust design of the aforementioned placebo-controlled clinical trial to ensure objective and unbiased results.
Objective: To evaluate the statistical significance of pupillary diameter changes following the administration of 0.5% this compound ophthalmic solution versus a saline placebo.
Study Design: A prospective, randomized, double-masked, placebo-controlled clinical trial.
Participants: A cohort of healthy adult volunteers with no history of ocular disease or contraindications to mydriatic agents.
Procedure:
-
Baseline Measurement: The initial pupillary diameter of each eye is measured under standardized scotopic (low light) conditions using a digital pupillometer.
-
Randomization and Instillation: Participants are randomly assigned to receive one drop of 0.5% this compound in one eye (experimental group) and one drop of unpreserved saline in the fellow eye (control group). The allocation is double-masked, meaning neither the participants nor the investigators are aware of which eye receives the active drug or the placebo.
-
Post-Instillation Measurements: Pupillary diameter is measured in both eyes at regular intervals (e.g., every 5 minutes for the first 30 minutes, and then at 40, 50, and 60 minutes) post-instillation under the same standardized lighting conditions.
-
Data Analysis: The change in pupillary diameter from baseline is calculated for each eye at each time point. Statistical analysis, such as an analysis of variance (ANOVA), is then employed to compare the mean change in pupillary diameter between the this compound and placebo groups.
Quantitative Data Summary
While the precise mean and standard deviation values from a direct placebo-controlled study are not available for a complete time-course table, the established literature allows for a representative summary of expected outcomes.
| Time Point (Minutes) | This compound (0.5%) - Mean Change in Pupil Diameter (mm) | Placebo (Saline) - Mean Change in Pupil Diameter (mm) | Statistical Significance (p-value) |
| 0 (Baseline) | 0 | 0 | - |
| 5 | Expected Increase | Minimal to No Change | < 0.05 |
| 10 | Progressive Increase | Minimal to No Change | < 0.01 |
| 15 | Continued Increase | Minimal to No Change | < 0.001 |
| 20 | Approaching Maximum Dilation | Minimal to No Change | < 0.001 |
| 30 | Maximum or Near-Maximum Dilation | Minimal to No Change | < 0.001 |
| 40 | Sustained Dilation | Minimal to No Change | < 0.001 |
| 50 | Sustained Dilation | Minimal to No Change | < 0.001 |
| 60 | Beginning of Recovery | Minimal to No Change | < 0.001 |
Note: The values for "Expected Increase" and "Minimal to No Change" are qualitative descriptions based on established pharmacological principles and clinical observations. The p-values are representative of a statistically significant difference.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
The Synergistic Efficacy of Tropicamide in Combination with Other Mydriatics for Maximal Pupillary Dilation: A Comparative Guide
For Immediate Release
A comprehensive analysis of mydriatic combinations reveals that the synergistic application of tropicamide with other agents, particularly phenylephrine, achieves superior pupillary dilation compared to monotherapy. This guide provides a detailed comparison of the efficacy of various combinations, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
Maximal and rapid pupillary dilation is crucial for a wide range of ophthalmic procedures, from routine funduscopic examinations to complex vitreoretinal surgeries. While this compound, a muscarinic antagonist, is a commonly used mydriatic agent, its efficacy can be significantly enhanced when used in combination with other mydriatics that target different physiological pathways. This guide synthesizes findings from multiple clinical studies to offer a comparative overview of the efficacy of this compound in combination with other agents, focusing on achieving maximal mydriasis.
Mechanism of Action: A Dual-Pronged Approach
The enhanced mydriatic effect of combination therapies stems from the simultaneous targeting of the two primary muscles controlling pupillary size: the iris sphincter and the iris dilator.
-
This compound and Cyclopentolate (Anticholinergics/Parasympatholytics): These agents act as competitive antagonists of muscarinic acetylcholine receptors (mAChR), primarily the M3 subtype, in the iris sphincter muscle.[1][2] By blocking acetylcholine, they prevent the sphincter muscle from constricting, leading to pupillary dilation (mydriasis) and paralysis of the ciliary muscle (cycloplegia).[1][2][3]
-
Phenylephrine (Sympathomimetic/α1-Adrenergic Agonist): This agent directly stimulates the α1-adrenergic receptors on the iris dilator muscle. This stimulation causes the dilator muscle to contract, actively pulling the iris periphery towards the angle of the eye and thus widening the pupil.
The concurrent use of a parasympatholytic agent like this compound and a sympathomimetic agent like phenylephrine results in a potent, synergistic mydriatic effect. The parasympatholytic agent paralyzes the constrictor muscle, while the sympathomimetic agent actively contracts the dilator muscle, leading to a larger and more sustained pupillary opening than can be achieved with either agent alone.
References
Comparative Side Effect Profiles of Tropicamide and Cyclopentolate in Animal Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two commonly used mydriatic and cycloplegic agents, Tropicamide and Cyclopentolate, based on available animal study data. The information is intended to assist researchers in selecting the appropriate agent for their studies and in understanding the potential systemic and ocular adverse effects.
Executive Summary
This compound and Cyclopentolate are anticholinergic agents that act as non-selective muscarinic receptor antagonists.[1][2] By blocking acetylcholine at muscarinic receptors in the eye, they cause mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle).[1][2] While effective for ophthalmic examination and procedures, their use is associated with a range of side effects due to systemic absorption. Animal studies have provided valuable insights into these adverse effects, revealing differences in their profiles that may be species-specific.
This guide summarizes quantitative data from these studies, details experimental protocols, and provides visualizations of the underlying mechanisms of action and experimental workflows.
Quantitative Side Effect Data
The following tables summarize the quantitative data on the side effects of this compound and Cyclopentolate observed in various animal studies.
Table 1: Systemic Side Effects of 1% Cyclopentolate in Cats
| Side Effect | Incidence in Study Population (n=15) | Percentage of Affected Animals |
| Salivation and Vomiting | 7/15 | 46.7% |
| Behavioral Changes (Aggressiveness, Vocalization) | 4/15 | 26.7% |
| Data extracted from a study on the systemic effects of 1% Cyclopentolate hydrochloride eye drops in cats.[3] |
Table 2: Ocular and Systemic Effects of 0.5% this compound in Cats
| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Time to Max Effect |
| Pupillary Diameter (mm) | 3.53 ± N/A | 8.25 ± N/A | 120 minutes |
| Intraocular Pressure (mmHg) | 14.0 ± N/A | 14.94 ± N/A | 120 minutes |
| Systolic Blood Pressure (mmHg) | No significant change | No significant change | N/A |
| Diastolic Blood Pressure (mmHg) | No significant change | No significant change | N/A |
| Heart Rate (beats/min) | No significant change | No significant change | N/A |
| Data from a study on the systemic effects of lingual administration of 0.5% this compound in normal cats. |
Table 3: Effect of this compound on Schirmer Tear Test (STT) in Cats (mm/min)
| This compound Concentration | Baseline (Mean ± SEM) | 30 min post-administration (Mean ± SEM) | 60 min post-administration (Mean ± SEM) |
| 0.5% | 13.37 ± 2.91 | 4.87 ± 3.05 | 3.75 ± 1.87 |
| 1.0% | N/A | 2.00 ± 0.84 | 0.5 ± 0.37 |
| Data from a study on the effects of two concentrations of topical this compound on the Schirmer tear test in clinically normal cats. |
Table 4: Effects of 1% Cyclopentolate in Cats and Rabbits
| Animal Model | Parameter | Baseline | Peak Effect | Time to Peak Effect | Duration |
| Cats | Intraocular Pressure (mmHg) | ~20 | ~28 | 50 minutes | > 36 hours |
| Horizontal Pupil Diameter (mm) | ~6 | ~14 | 40 minutes | 24-36 hours | |
| Rabbits | Intraocular Pressure (mmHg) | ~14 | ~17 | 25 minutes | < 12 hours |
| Horizontal Pupil Diameter (mm) | ~6 | ~10 | 25 minutes | 10-12 hours | |
| Data from a study on the changes in intraocular pressure, horizontal pupil diameter, and tear production during the use of topical 1% cyclopentolate in cats and rabbits. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following are protocols from key studies cited in this guide.
Study of Systemic Effects of 1% Cyclopentolate in Cats
-
Animal Model: Fifteen domestic cats (1-6 years old, 2.5-7 kg body weight).
-
Drug Administration: Two drops of 1% Cyclopentolate hydrochloride were administered into both eyes of each cat, with a 10-minute interval between drops.
-
Parameters Assessed:
-
Pupil Dilation: Observed and recorded at 30 minutes after the second drop and monitored for duration.
-
Systemic Side Effects: Clinical signs of salivation, vomiting, and behavioral changes (aggressiveness and vocalization) were observed and recorded within the first hour after administration.
-
-
Data Analysis: The frequency and descriptive statistics of the observed side effects were calculated.
Study of Systemic Effects of 0.5% this compound in Cats
-
Animal Model: Eighteen clinically healthy domestic cats.
-
Drug Administration: One to two drops of 0.5% this compound ophthalmic solution were placed on the dorsal aspect of the tongue.
-
Parameters Assessed:
-
Intraocular Pressure (IOP)
-
Pupillary Diameter (PD)
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Mean Blood Pressure (MBP)
-
Heart Rate (HR)
-
-
Measurement Schedule: All parameters were measured every 30 minutes. The drug was administered at the 60-minute time point (T60).
-
Data Analysis: One-way and two-way repeated measures analysis of variance were used to evaluate changes in the measured parameters over time.
Study of this compound's Effect on Tear Production in Cats
-
Animal Model: Twenty-four adult domestic shorthair cats, divided into two groups.
-
Drug Administration:
-
Group 1: A single drop of 0.5% this compound was instilled in one eye.
-
Group 2: A single drop of 1.0% this compound was instilled in one eye.
-
-
Parameters Assessed: Schirmer Tear Test (STT) was performed in both the treated and untreated eyes.
-
Measurement Schedule: STT was measured at baseline (before drug administration) and at 30 and 60 minutes post-administration.
-
Data Analysis: The mean and standard error of the mean (SEM) for STT values were calculated and compared.
Mechanism of Action and Side Effect Pathways
Both this compound and Cyclopentolate are non-selective muscarinic acetylcholine receptor antagonists. Their therapeutic and adverse effects are a direct result of blocking the action of acetylcholine at these receptors in various tissues.
Caption: Mechanism of this compound and Cyclopentolate.
The systemic side effects observed in animal studies are a direct consequence of this blockade in various organ systems. For example, blockage of muscarinic receptors in salivary glands leads to decreased salivation (dry mouth), in the heart can lead to tachycardia, and in the central nervous system can result in behavioral changes.
Caption: Workflow for assessing drug side effects.
Discussion
The available animal data suggests that both this compound and Cyclopentolate can induce a range of ocular and systemic side effects.
Cyclopentolate appears to have a more pronounced effect on the gastrointestinal and central nervous systems in cats, with a significant percentage of animals exhibiting salivation, vomiting, and behavioral changes. The duration of mydriasis is also notably long in this species.
This compound , when administered systemically in cats, leads to significant mydriasis and an increase in intraocular pressure, but without significant alterations in cardiovascular parameters like blood pressure and heart rate. Topically, it can cause a significant reduction in tear production.
It is crucial to note that the route of administration and the species being studied can significantly influence the observed side effect profile. The systemic administration of this compound in one study was designed to maximize systemic absorption, which may not be directly comparable to the side effects observed after topical application.
Conclusion
Both this compound and Cyclopentolate are effective mydriatic and cycloplegic agents, but their use is not without side effects. The choice between these two drugs in a research setting should be guided by the specific requirements of the study, the animal model being used, and a careful consideration of their respective side effect profiles. For studies where CNS or GI side effects could be confounding, this compound might be a more suitable choice. Conversely, if a longer duration of mydriasis is required, Cyclopentolate could be considered, with appropriate monitoring for adverse reactions. Further head-to-head comparative studies in various animal models are warranted to provide a more complete picture of their relative safety profiles.
References
Validating a Rapid and Reliable Method for Tropicamide-Induced Mydriasis: A Comparative Guide
For researchers and clinicians requiring pupillary dilation (mydriasis), Tropicamide stands out as a widely used and effective agent. Its rapid onset and relatively short duration of action make it a valuable tool for ophthalmic examinations and various research protocols.[1][2] This guide provides a comprehensive comparison of this compound with other common mydriatic agents, supported by experimental data, and outlines a detailed protocol for validating its efficacy.
Mechanism of Action: How this compound Induces Mydriasis
This compound is a parasympatholytic drug that functions as an antagonist of muscarinic acetylcholine receptors.[3] In the eye, it acts on the M3 muscarinic receptors of the iris sphincter muscle and the ciliary muscle. By blocking acetylcholine's action on these receptors, this compound prevents the iris sphincter muscle from constricting, allowing the sympathetically controlled iris dilator muscle to act unopposed.[3][4] This results in pupillary dilation. Its effect on the ciliary muscle also leads to cycloplegia, the paralysis of accommodation.
References
- 1. Duration of Mydriasis Produced by 0.5% and 1% this compound in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Comparison of Mydriatic Effect Between Two Drugs of Different Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Tropicamide's mydriatic and cycloplegic effects
For Researchers, Scientists, and Drug Development Professionals
Tropicamide, a synthetic analogue of tropic acid, is a widely used anticholinergic drug valued for its mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) properties. Its rapid onset and relatively short duration of action make it a staple in ophthalmic diagnostics and certain therapeutic applications across a range of species. This guide provides an objective comparison of this compound's performance in humans and various animal models, supported by experimental data, to aid in research and drug development.
Mechanism of Action: Blocking Muscarinic Signals
This compound functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] In the eye, it primarily targets M3 muscarinic receptors located on the iris sphincter muscle and the ciliary muscle.[1] By blocking the action of acetylcholine at these receptors, this compound prevents the contraction of these muscles.[2] This inhibition of the parasympathetic nervous system's influence allows the sympathetic nervous system to dominate, leading to two key effects:
-
Mydriasis: The relaxation of the iris sphincter muscle results in the dilation of the pupil.[3]
-
Cycloplegia: The relaxation of the ciliary muscle leads to a temporary inability to accommodate or focus on near objects.
The signaling pathway initiated by acetylcholine at the M3 receptor involves the Gq alpha subunit (Gαq) of the G-protein. Activation of this pathway typically leads to smooth muscle contraction. This compound's blockade of this receptor prevents the downstream signaling cascade.
Comparative Efficacy: A Look Across Species
The mydriatic and cycloplegic effects of this compound exhibit notable variations across different species. These differences can be attributed to factors such as iris pigmentation, drug metabolism, and receptor density. The following tables summarize key quantitative data from various studies.
Mydriatic Effects
| Species | Concentration | Time to Onset | Time to Maximum Mydriasis | Maximum Pupil Diameter (mm) | Duration of Mydriasis |
| Human | 1% | 15-30 minutes | 25-40 minutes | - | 4-8 hours (up to 24 hours in some individuals) |
| Cat | 0.5% | ~15 minutes | ~1 hour | 13.6 ± 0.7 | ~10 hours |
| Dog | 0.5% | - | - | - | - |
| Horse | 1% | - | 40-45 minutes | Horizontal: 2.8 ± 0.74, Vertical: 7.3 ± 1.29 | - |
| Rabbit | 0.5% | ~15 minutes | 45 minutes | +2.7 mm increase | Up to 12 hours |
| Rat (Sprague-Dawley) | 0.5% | <20 minutes | 40 minutes | 4.17 ± 0.22 | At least 5 hours |
| Rat (Sprague-Dawley) | 1% | <20 minutes | 20-40 minutes | 4.28 ± 0.23 | At least 6 hours |
Cycloplegic Effects
Quantitative data on the cycloplegic effects of this compound in animal species is less readily available in the literature.
| Species | Concentration | Time to Onset | Time to Maximum Cycloplegia | Duration of Cycloplegia | Notes |
| Human | 1% | 20-30 minutes | - | 4-10 hours | Two drops of 1% this compound resulted in a mean residual accommodation of 0.38 ± 0.41 D in the right eye and 0.30 ± 0.41 D in the left eye in myopic children. |
| Cat | - | - | - | - | This compound is noted to have more mydriatic than cycloplegic activity. |
| Dog | - | - | - | - | Generally considered to have more mydriatic than cycloplegic effects. |
| Horse | 1% | - | - | - | Induced cycloplegia, but quantitative data on onset and duration is not specified. |
| Rabbit | - | - | - | - | - |
| Rat | - | - | - | - | - |
Experimental Protocols
The following methodologies are representative of those used to evaluate the mydriatic and cycloplegic effects of this compound.
Mydriasis Assessment
-
Subjects: A variety of species have been used, including but not limited to, humans, cats, dogs, horses, rabbits, and rats. Animals are typically acclimated to the experimental environment to minimize stress-induced pupillary changes.
-
Drug Administration: A single drop of this compound solution (commonly 0.5% or 1%) is instilled into the conjunctival sac of one eye. The contralateral eye often serves as a control, receiving a placebo such as a balanced salt solution.
-
Pupil Diameter Measurement: Pupil diameter is measured at baseline and at regular intervals following drug administration. Measurements can be performed using:
-
Digital calipers: A straightforward method for measuring the horizontal and/or vertical pupil diameter.
-
Pupillometers: Automated devices that provide precise and objective measurements of pupil size and reactivity to light.
-
Photography: High-resolution photographs of the eye can be taken and the pupil diameter can be measured using imaging software.
-
Cycloplegia Assessment
-
Subjects: Primarily conducted in humans due to the subjective nature of accommodation measurement. In animal studies, cycloplegia is often inferred from changes in refractive error.
-
Drug Administration: Similar to mydriasis studies, a defined concentration of this compound is topically administered.
-
Measurement of Accommodation:
-
Autorefractors: These instruments objectively measure the refractive state of the eye. A decrease in the eye's ability to adjust its focus from a distant to a near target indicates cycloplegia. The difference in spherical equivalent responses between distance and near fixation is calculated as the residual accommodation.
-
Streak Retinoscopy: A technique used by ophthalmologists and optometrists to objectively determine refractive error. Changes in the streak reflex after drug administration can indicate cycloplegia.
-
Subjective "Push-up" Method (Humans): The closest point at which a person can maintain clear vision of a target is measured before and after drug instillation. An increase in this near point indicates a loss of accommodation.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow Diagram.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Tropicamide
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols for handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tropicamide, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid or raw material form, a range of personal protective equipment is necessary to ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Goggles or Chemical Safety Glasses | Recommended for all handling procedures to protect against splashes or dust. A full face shield may be required for supplementary protection in certain situations.[1][2][3] |
| Hand Protection | Thick, Impermeable Gloves | Rubber or nitrile gloves should be worn to prevent skin contact.[1][4] |
| Body Protection | Protective Clothing/Lab Coat | A lab coat or other protective clothing is necessary to prevent contamination of personal clothing. For large spills, a full suit may be required. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator with an organic vapor, acid gas, and HEPA filter is recommended when handling raw materials or in situations where dust or vapors may be generated. Air-purifying respirators should not be used in oxygen-depleted environments. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek medical attention. |
| Skin Contact | Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 20 minutes. If skin irritation occurs, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them plenty of water and bland fluids to drink. Seek immediate medical assistance. Administration of an activated charcoal slurry may be advisable. |
| Inhalation | Move the person to fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
Spill and Disposal Procedures
Proper containment and disposal of this compound are crucial to prevent environmental contamination and further exposure.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Minor Spills:
-
Wear appropriate PPE (gloves, safety glasses, and a dust respirator).
-
Avoid generating dust. Dry clean-up procedures are preferred.
-
Use appropriate tools to sweep or vacuum up the spilled solid. Vacuum cleaners should be fitted with a HEPA filter.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.
-
-
Large Spills:
-
Evacuate the area and alert emergency responders.
-
Wear a higher level of PPE, which may include a full suit and a self-contained breathing apparatus.
-
Contain the spill to prevent it from entering drains or waterways.
-
Use an absorbent material to solidify the spill if it is in liquid form.
-
Shovel or scoop up the material into a convenient waste disposal container.
-
Clean the contaminated surface and dispose of all materials in accordance with federal, state, and local regulations.
-
Disposal:
All waste containing this compound must be handled in accordance with local, state, and federal regulations. Puncture containers to prevent reuse and dispose of them at an authorized landfill. Do not allow wash water from cleaning equipment to enter drains.
This compound Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
